1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one
Description
Properties
Molecular Formula |
C7H5F3N2O |
|---|---|
Molecular Weight |
190.12 g/mol |
IUPAC Name |
1-[5-(trifluoromethyl)pyrimidin-2-yl]ethanone |
InChI |
InChI=1S/C7H5F3N2O/c1-4(13)6-11-2-5(3-12-6)7(8,9)10/h2-3H,1H3 |
InChI Key |
HHGLJGUUVSLSFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C(C=N1)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one in Drug Discovery
Executive Summary
The compound 1-(5-(trifluoromethyl)pyrimidin-2-yl)ethan-1-one (CAS: 1402664-98-5) is an advanced, fluorinated heterocyclic building block of critical importance in modern medicinal chemistry[1]. By integrating a highly electron-withdrawing trifluoromethyl (-CF₃) group with a reactive acetyl moiety on a pyrimidine core, this scaffold provides a versatile platform for the synthesis of complex, metabolically stable pharmacophores. This guide provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and a field-validated synthetic methodology designed for high-yield isolation.
Physicochemical Profiling & Structural Data
The strategic placement of the -CF₃ group at the C5 position and the acetyl group at the C2 position creates a highly electron-deficient aromatic system. This electronic configuration dictates both the molecule's reactivity and its behavior in biological systems[2].
| Property | Value |
| Chemical Name | 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one |
| CAS Registry Number | 1402664-98-5 |
| Molecular Formula | C₇H₅F₃N₂O |
| Molecular Weight | 190.12 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (Pyrimidine Nx2, Carbonyl O) |
| Rotatable Bonds | 1 (C2 - Acetyl C) |
| Predicted Lipophilicity (LogP) | ~1.8 - 2.2 (Enhanced by -CF₃) |
Data synthesized from commercial chemical catalogs and predictive structural analysis[1].
Mechanistic Insights: The Fluorine Effect
As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is valuable rather than simply cataloging its uses.
-
Metabolic Shielding : The C5 position of a pyrimidine ring is notoriously susceptible to cytochrome P450-mediated oxidative metabolism. The incorporation of a -CF₃ group acts as a robust metabolic shield, blocking this liability while simultaneously increasing the overall lipophilicity of the molecule to enhance passive membrane permeability[2].
-
Carbonyl Electrophilicity : The strong inductive (-I) and mesomeric (-M) electron-withdrawing effects of the pyrimidine nitrogens, compounded by the 5-CF₃ group, drastically lower the lowest unoccupied molecular orbital (LUMO) of the molecule. This renders the C2-acetyl carbonyl carbon exceptionally electrophilic, making it highly reactive toward nucleophiles (e.g., hydrazines, amines) for downstream derivatization[3].
Validated Synthetic Methodology
Direct Friedel-Crafts acylation of pyrimidines is impossible due to the extreme deactivation of the ring. Furthermore, while the addition of Grignard reagents to 5-(trifluoromethyl)pyrimidine-2-carbonitrile is a theoretical pathway, the extreme electrophilicity of the fluorinated core often leads to competing nucleophilic aromatic substitution (SₙAr) or ring-opening side reactions with hard nucleophiles.
Therefore, the Palladium-Catalyzed Stille Cross-Coupling of a 2-halopyrimidine with an enol ether equivalent is the field-proven, self-validating system for generating this scaffold[4].
Step-by-Step Protocol: Stille Coupling & Hydrolysis
Reagents Required:
-
2-Chloro-5-(trifluoromethyl)pyrimidine (Electrophile)[5]
-
Tributyl(1-ethoxyvinyl)tin (Nucleophile)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)
-
Anhydrous Toluene (Solvent)
-
2M Aqueous HCl & Tetrahydrofuran (THF) (Hydrolysis reagents)
Phase 1: Cross-Coupling (Masked Ketone Formation)
-
Preparation : In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1.0 equivalent of 2-chloro-5-(trifluoromethyl)pyrimidine in anhydrous toluene to achieve a 0.2 M concentration.
-
Catalyst Activation : Add 5 mol% of Pd(PPh₃)₄ and stir for 5 minutes at room temperature.
-
Causality: Pre-mixing allows the Pd(0) species to coordinate with the electron-deficient pyrimidine, facilitating the critical oxidative addition step before the introduction of the tin reagent.
-
-
Reagent Addition : Dropwise add 1.2 equivalents of tributyl(1-ethoxyvinyl)tin.
-
Causality: The soft nucleophilicity of the organotin reagent perfectly complements the hard electrophile, ensuring exclusive C-C bond formation at the C2 position without displacing the -CF₃ group.
-
-
Thermal Activation : Heat the reaction mixture to 100°C for 12 hours.
-
Causality: Elevated temperature is required to overcome the activation energy barrier of the transmetalation step, which is the rate-limiting step in Stille couplings involving highly deactivated heteroaryls.
-
-
Workup : Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate in vacuo to yield the crude 1-ethoxyvinyl intermediate.
Phase 2: Acidic Hydrolysis (Ketone Unmasking)
-
Solvation : Dissolve the crude intermediate in a 1:1 mixture of THF and 2M aqueous HCl.
-
Hydrolysis : Stir at room temperature for 2 hours.
-
Causality: The acidic environment rapidly hydrolyzes the enol ether to the corresponding ketone. The use of THF ensures the organic intermediate remains fully solvated while reacting with the aqueous acid.
-
-
Isolation : Neutralize carefully with saturated NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the pure 1-(5-(trifluoromethyl)pyrimidin-2-yl)ethan-1-one.
Workflow Visualization
Fig 1: Synthesis and medicinal chemistry applications of the 5-CF3-pyrimidin-2-yl ketone scaffold.
Downstream Applications in Lead Optimization
Once synthesized, 1-(5-(trifluoromethyl)pyrimidin-2-yl)ethan-1-one serves as a pivotal node in combinatorial library generation:
-
Kinase Inhibitor Scaffolds : Condensation of the acetyl group with substituted hydrazines yields pyrazolyl-pyrimidines, a motif frequently found in ATP-competitive kinase inhibitors[2].
-
Bioconjugation Probes : The highly electron-deficient nature of the fluorinated pyrimidine ring has been leveraged in advanced bioconjugation techniques, such as nitrile bis-thiol reactions, where the electronic properties of the ring dictate the stability of the resulting protein conjugates[3].
References
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Resolve Mass . "2-(piperazin-1-yl)-5-(trifluoromethyl)pyrimidine | CAS 745066-18-6 Overview". Resolve Mass Technical Datasheets. Available at: [Link]
- Google Patents. "Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine (US20140135497A1)". USPTO.
-
Journal of the American Chemical Society (JACS) . "The Nitrile Bis-Thiol Bioconjugation Reaction". ACS Publications. Available at: [Link]
- Google Patents. "Heterocyclic compounds and their use for controlling pests (US Patent 2009)". USPTO.
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A Technical Guide to the Synthesis and Potential of 2-Acetyl-5-(trifluoromethyl)pyrimidine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 5-(Trifluoromethyl)pyrimidine Scaffold
The 5-(trifluoromethyl)pyrimidine core is a privileged scaffold in modern medicinal chemistry. The incorporation of a trifluoromethyl group into the pyrimidine ring can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Pyrimidine derivatives are integral to numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] This guide provides an in-depth look at the synthesis of the 5-(trifluoromethyl)pyrimidine core and explores potential synthetic routes to 2-acetyl-5-(trifluoromethyl)pyrimidine, a compound of interest for further functionalization and drug discovery efforts.
Core Synthesis: Establishing the 5-(Trifluoromethyl)pyrimidine Moiety
The synthesis of the 5-(trifluoromethyl)pyrimidine core is a critical first step. A common and effective method involves the trifluoromethylation of a uracil precursor, followed by chlorination to yield a versatile intermediate, 2,4-dichloro-5-trifluoromethyl-pyrimidine.[3]
Experimental Protocol: Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine
Step 1: Trifluoromethylation of Uracil
-
To a solution of uracil in water, add sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent).
-
Slowly add an organic peroxide, such as tert-butyl hydroperoxide (TBHP), to the mixture. The reaction temperature should be maintained between 40-100°C.[3]
-
Monitor the reaction by HPLC until the desired conversion to 5-trifluoromethyluracil (5-TFU) is achieved.[3]
-
Upon completion, quench any remaining peroxide with an aqueous solution of sodium sulfite.
-
Extract the 5-TFU product with a suitable organic solvent, such as 2-methyltetrahydrofuran (2-MeTHF).[3]
-
Concentrate the organic phase to obtain crude 5-TFU.
Step 2: Chlorination of 5-Trifluoromethyluracil
-
The crude 5-TFU can be carried forward to the next step with or without further purification.
-
React the 5-TFU with a mixture of phosphoryl chloride (POCl3), phosphoric acid (H3PO4), and a base such as diisopropylethylamine (DIPEA).[3]
-
This reaction converts the uracil derivative into 2,4-dichloro-5-trifluoromethyl-pyrimidine (5-TFP).[3]
-
The resulting 5-TFP is a key intermediate that can be used in a variety of subsequent chemical transformations.
Caption: Synthesis of the 2,4-dichloro-5-(trifluoromethyl)pyrimidine intermediate.
Introducing the 2-Acetyl Group: Potential Synthetic Strategies
Strategy 1: Palladium-Catalyzed Cross-Coupling
A plausible approach involves a palladium-catalyzed cross-coupling reaction of a 2-chloro-5-(trifluoromethyl)pyrimidine with a suitable acetylating agent.
Step 1: Selective Monosubstitution at C4
To achieve selectivity, one of the chlorine atoms, likely the more reactive one at the 4-position, would first need to be replaced or protected. For instance, a nucleophilic substitution with an amine could yield a 2-chloro-4-amino-5-(trifluoromethyl)pyrimidine derivative.
Step 2: Acetylation at C2
The remaining chloro group at the 2-position could then be subjected to a palladium-catalyzed cross-coupling reaction. A potential coupling partner would be a tributyl(1-ethoxyvinyl)stannane, which upon coupling and subsequent hydrolysis of the resulting vinyl ether, would yield the desired acetyl group.
Caption: A potential workflow for the synthesis of a 2-acetyl-5-(trifluoromethyl)pyrimidine derivative.
Physicochemical Properties and Structural Information
While experimental data for 2-acetyl-5-(trifluoromethyl)pyrimidine is not available, we can infer some of its properties based on related structures.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C7H5F3N2O | - |
| Molecular Weight | 190.13 g/mol | - |
| SMILES | CC(=O)c1ncc(nc1)C(F)(F)F | Inferred |
| InChI | InChI=1S/C7H5F3N2O/c1-4(13)6-8-2-5(7(10,11)12)3-9-6/h2-3H,1H3 | Inferred |
Applications in Drug Discovery
The 5-(trifluoromethyl)pyrimidine scaffold is a key component in a variety of potent and selective inhibitors of kinases and other enzymes. For example, derivatives of 5-(trifluoromethyl)-2-aminopyrimidine have been identified as dual inhibitors of FLT3 and CHK1, which are important targets in cancer therapy.[4] Furthermore, various 5-trifluoromethylpyrimidine derivatives have shown promise as EGFR inhibitors for the treatment of non-small-cell lung cancer.[5] The introduction of a 2-acetyl group would provide a valuable handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.
Conclusion
While 2-acetyl-5-(trifluoromethyl)pyrimidine may not be a commercially available compound, its synthesis is achievable through established synthetic methodologies. The 5-(trifluoromethyl)pyrimidine core is a highly valuable scaffold in medicinal chemistry, and the ability to introduce functional groups such as an acetyl moiety at the 2-position opens up new avenues for the design and synthesis of novel therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals looking to explore the potential of this promising class of molecules.
References
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
-
Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]
-
Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry. [Link]
-
2-Acetyl-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide. PubChem. [Link]
-
2-acetyl-5-methyl pyrazine, 22047-27-4. The Good Scents Company. [Link]
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
-
Synthesis, structure and cytotoxic activity of 2‐acetyl‐5‐trimethylsilylthiophene(furan) and their oximes. ResearchGate. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Elsevier. [Link]
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Engineering Reversible Covalent Warheads: Fluorinated Heterocyclic Ketones in Modern Medicinal Chemistry
Introduction: The Strategic Convergence of Fluorine and Heterocycles
The incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of contemporary drug design. Heterocycles are ubiquitous, present in approximately 85% of all bioactive compounds. When coupled with the unique stereoelectronic properties of fluorine, these scaffolds achieve enhanced metabolic stability, modulated pKa, and optimized lipophilicity.
Among the most promising structural motifs in this space are fluorinated ketones—specifically trifluoromethyl ketones (TFMKs) and α-fluoromethyl ketones (FMKs). These moieties have emerged as highly selective, reversible covalent warheads capable of targeting critical enzymes in oncology, virology, and inflammatory diseases[1][2]. As a Senior Application Scientist, I have structured this guide to explore the mechanistic causality, physicochemical tuning, and self-validating experimental workflows required to successfully develop fluorinated heterocyclic ketones.
Mechanistic Causality: The Electrophilic Warhead
The profound efficacy of TFMKs stems from the intense electron-withdrawing nature of the trifluoromethyl group, which drastically increases the electrophilicity of the adjacent carbonyl carbon[1][3]. Unlike traditional irreversible inhibitors that permanently alkylate targets (often leading to off-target toxicity), TFMKs engage in reversible covalent binding.
In aqueous environments, the highly electrophilic ketone exists in a dynamic equilibrium with its hydrate form (gem-diol)[3][4]. Upon entering the active site of a target enzyme—such as a serine protease, cysteine protease, or histone deacetylase (HDAC)—the catalytic hydroxyl (-OH) or thiol (-SH) group executes a nucleophilic attack on the carbonyl carbon. This forms a stable yet reversible hemiketal or hemithioketal adduct[3].
Reversible covalent binding mechanism of fluorinated ketones.
This mechanism often results in competitive, slow, tight-binding inhibition. For example, TFMK inhibitors of the SARS-CoV 3CL protease demonstrate a time-dependent decrease in enzyme activity, with
Physicochemical Tuning via Fluorinated N-Heterocycles
The spatial arrangement of fluorine on N-heterocycles (e.g., piperidines, azepanes, pyrimidines) profoundly alters a molecule's pharmacokinetic profile. The highly polarized C–F bond exerts strong local dipole moments that interact with the heteroatoms in the ring, fundamentally changing the electronic distribution compared to non-fluorinated counterparts.
Crucially, stereoselective fluorination modulates the basicity (pKa) of adjacent secondary or tertiary amines[5]. By strategically lowering the pKa of an N-heterocycle, researchers can reduce excessive basicity. This physicochemical tuning minimizes off-target toxicity, improves oral bioavailability, and enhances passive membrane permeability[5][6].
Quantitative Data: Kinetic Parameters
The table below summarizes the kinetic behavior and potency of various TFMK-based inhibitors across different therapeutic targets, demonstrating the versatility of the fluorinated ketone warhead.
| Target Enzyme | Inhibitor Scaffold | Kinetic Mechanism | Potency / Efficacy | Reference |
| SARS-CoV 3CL Protease | Peptidyl TFMK | Time-dependent, slow-binding | [3] | |
| Human Leukocyte Elastase | Peptidyl TFMK | Competitive slow-binding | High oral bioavailability (in vivo) | [6] |
| HDAC 4, 7 (Class IIa) | TFMK | Fast-on / fast-off | ||
| HDAC 1, 2, 3 (Class I) | TFMK | Slow-binding | 17-fold |
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the development of fluorinated heterocyclic ketones requires a self-validating experimental workflow. Standard end-point assays are insufficient for evaluating TFMKs because they fail to capture slow-binding kinetics, inevitably leading to underestimated potencies. The following protocols detail the synthesis of the warhead and its rigorous kinetic evaluation.
Step-by-step workflow for synthesizing and evaluating TFMKs.
Protocol A: Synthesis of the Trifluoromethyl Ketone Warhead
Causality Note: Nucleophilic trifluoromethylation of an aldehyde followed by oxidation is preferred over the direct trifluoromethylation of an ester. This two-step approach prevents over-addition of the
-
Preparation of the Precursor: Synthesize the desired N-heterocyclic aldehyde using standard coupling procedures. Ensure all reactive amines are Boc- or Cbz-protected to prevent unwanted side reactions.
-
Nucleophilic Trifluoromethylation: Dissolve the aldehyde in anhydrous THF at 0°C under an inert argon atmosphere. Add 1.2 equivalents of Ruppert-Prakash reagent (
), followed by a catalytic amount of TBAF (Tetrabutylammonium fluoride) to initiate the transfer of the anion. -
Quenching & Deprotection: Stir the mixture for 2 hours at room temperature. Quench with 1M HCl to cleave the TMS ether, yielding the trifluoromethyl carbinol intermediate. Extract with ethyl acetate, wash with brine, and concentrate under reduced pressure.
-
Oxidation to Ketone: Dissolve the crude carbinol in anhydrous dichloromethane (DCM). Add 1.5 equivalents of Dess-Martin periodinane (DMP) and stir at room temperature for 3 hours. Why DMP? It provides a mild, non-aqueous oxidation environment, preventing the premature hydration of the highly electrophilic ketone product.
-
Purification: Purify the product via silica gel flash chromatography to isolate the pure fluorinated heterocyclic ketone.
Protocol B: Continuous Rate Assay for Kinetic Evaluation
Causality Note: Because TFMKs establish an equilibrium between ketone and hydrate forms and frequently exhibit slow-binding kinetics, continuous monitoring of substrate cleavage is mandatory to accurately calculate
-
Enzyme Preparation: Pre-incubate the target enzyme (e.g., purified recombinant SARS-CoV 3CL protease) in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl) at 37°C.
-
Inhibitor Titration & Pre-incubation: Prepare serial dilutions of the synthesized TFMK inhibitor. Add the inhibitor to the enzyme solution and pre-incubate for varying time intervals (e.g., 0, 30, 60, 120, and 240 minutes) to assess time-dependent inhibition[3].
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., an AMC-tagged peptide specific to the target protease).
-
Continuous Monitoring: Measure fluorescence continuously over a 60-minute period using a microplate reader (excitation/emission wavelengths tailored to the fluorophore).
-
Data Analysis: Fit the resulting progress curves to the integrated rate equation for slow-binding inhibition to extract the apparent first-order rate constant (
). Plot versus inhibitor concentration to determine the true and classify the mechanism of inhibition (e.g., competitive vs. non-competitive slow-binding).
References
-
Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - MDPI. 1
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC.
-
Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery - Chimia.
-
Stereoselectively fluorinated N-heterocycles: a brief survey - Beilstein Journals. 5
-
Orally Active Trifluoromethyl Ketone Inhibitors of Human Leukocyte Elastase - Journal of Medicinal Chemistry. 6
-
Trifluoromethyl ketones: properties, preparation, and application - PubMed. 2
-
Reactivity versus steric effects in fluorinated ketones as esterase inhibitors - PMC. 4
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC. 3
-
A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - RSC Publishing.
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- 4. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to 5-Trifluoromethyl-2-Substituted Pyrimidine Scaffolds for Drug Discovery Professionals
Introduction: The Strategic Value of the 5-Trifluoromethylpyrimidine Core
In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone, featured in a multitude of clinically successful drugs. The strategic incorporation of a trifluoromethyl (-CF3) group at the 5-position of the pyrimidine ring has emerged as a particularly powerful tactic in drug design. This substitution is not a trivial modification; it imparts a unique combination of physicochemical properties that can profoundly enhance a molecule's therapeutic potential.[1][2]
The C-F bond is significantly stronger than a C-H bond, rendering the -CF3 group highly resistant to metabolic degradation, particularly oxidative processes.[2][3][4] This increased metabolic stability often translates to an improved pharmacokinetic profile, including a longer half-life.[4] Furthermore, the trifluoromethyl group is highly lipophilic and strongly electron-withdrawing.[4][5][6] These characteristics can enhance a molecule's ability to cross cellular membranes and can modulate the pKa of the pyrimidine ring, influencing its interaction with biological targets.[4][5] Consequently, 5-trifluoromethylpyrimidine derivatives have been successfully developed as potent inhibitors for a range of therapeutic targets, most notably protein kinases, making them invaluable in oncology and inflammation research.[7][8][9]
This guide provides an in-depth exploration of 5-trifluoromethyl-2-substituted pyrimidine scaffolds, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into robust synthetic methodologies, explore critical structure-activity relationships (SAR), and present detailed protocols and case studies to empower your drug discovery programs.
Section 1: Synthesis of Key Intermediates and Scaffolds
The successful development of novel therapeutics based on this scaffold hinges on efficient and versatile synthetic routes. A common and highly effective strategy involves the use of a key intermediate: 2,4-dichloro-5-trifluoromethylpyrimidine . This intermediate allows for sequential and regioselective substitution at the C2 and C4 positions, providing a modular approach to generate diverse libraries of compounds.
Synthesis of the Core Intermediate: 2,4-dichloro-5-trifluoromethylpyrimidine
A reliable pathway to this crucial building block starts from commercially available uracil. The synthesis proceeds in two main steps: trifluoromethylation followed by chlorination.[10]
Workflow for 2,4-dichloro-5-trifluoromethylpyrimidine Synthesis
Caption: Synthetic route to the key intermediate 5-TFP.
Detailed Experimental Protocol: Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine (5-TFP)[10]
Step 1: Trifluoromethylation of Uracil to form 5-Trifluoromethyluracil (5-TFU)
-
To a suitable jacketed reactor, charge uracil (1.0 eq.), sodium trifluoromethanesulfinate (2.9 eq.), ferrous sulfate heptahydrate (FeSO4·7H2O, catalytic amount), and water.
-
Heat the resulting suspension to approximately 40°C.
-
Slowly add an aqueous solution of tert-butyl hydroperoxide (t-BuOOH, 5.0 eq.) while carefully maintaining the internal temperature between 55-75°C.
-
After the addition is complete, stir the mixture at 50-60°C for 0.5 to 1.0 hour.
-
Monitor the reaction progress by HPLC until the consumption of uracil is complete (e.g., Uracil:5-TFU ratio < 3:97 by HPLC area).
-
Upon completion, the 5-TFU can be isolated or, for process efficiency, carried forward directly to the next step.
Step 2: Chlorination of 5-Trifluoromethyluracil (5-TFU) to form 5-TFP
-
The intermediate 5-TFU (1.0 eq.) is reacted with phosphoryl chloride (POCl3, e.g., >3.0 eq.) as both reagent and solvent.
-
A tertiary amine base, such as diisopropylethylamine (DIPEA), is often added to facilitate the reaction.[10]
-
Heat the mixture under reflux until the reaction is complete as monitored by TLC or HPLC.
-
After cooling, carefully quench the reaction mixture by pouring it onto ice water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-TFP, which can be purified by distillation or chromatography.
Diversification at the 2- and 4-Positions
With 2,4-dichloro-5-trifluoromethylpyrimidine in hand, a multitude of 2-substituted derivatives can be generated. The differential reactivity of the chlorine atoms at C4 and C2 allows for selective substitution. The C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This allows for the introduction of a primary amine or other nucleophile at C4, followed by a subsequent, often palladium-catalyzed, reaction at the C2 position.
General Workflow for 2-Substituted Scaffolds
Caption: Sequential substitution to build 2-substituted pyrimidines.
Section 2: Structure-Activity Relationships (SAR) and Therapeutic Applications
The 5-trifluoromethylpyrimidine core serves as an excellent anchor or "warhead" for engaging with protein targets. The substituent at the 2-position is typically designed to project into a specific pocket of the target protein, often forming key hydrogen bonds or hydrophobic interactions to drive potency and selectivity.
Case Study: EGFR Kinase Inhibitors
Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and 5-trifluoromethylpyrimidine derivatives have shown significant promise as EGFR inhibitors.[7][9] In a representative study, a series of compounds were synthesized based on a 2-(phenylamino)-5-trifluoromethylpyrimidine scaffold, with further substitution at the 4-position.[7]
The general structure involves a 2-anilino group, which often targets the hinge region of the kinase, and a more complex moiety at the C4 position designed to interact with other regions of the ATP-binding site.
SAR Summary Table: 2,4-Disubstituted-5-trifluoromethylpyrimidine EGFR Inhibitors[7]
| Compound ID | R Group at 2-position (Aniline Moiety) | R' Group at 4-position | EGFRwt-TK IC50 (μM) | A549 Cell IC50 (μM) |
| 9c | 4-(3-Fluorophenyl)amido-phenyl | 3-(Methylcarbamoyl)thiophen-3-yl | 0.31 | 2.23 |
| 9k | 4-Ethynyl-phenyl | 3-(Methylcarbamoyl)thiophen-3-yl | 0.48 | >20 |
| 9t | 4-(Acrylamido)phenyl | 3-(Methylcarbamoyl)thiophen-3-yl | 0.26 | 1.89 |
| 9u | 4-(3-(3-Fluorophenyl)acrylamido)phenyl | 3-(Methylcarbamoyl)thiophen-3-yl | 0.091 | 0.35 |
| Gefitinib | (Reference Drug) | (Reference Drug) | 0.0063 | 0.015 |
Data extracted from reference[7]. The IC50 values represent the mean of three replicates.
Key SAR Insights:
-
Importance of the 4-Position Moiety: The data clearly shows that modifications to the aniline substituent at the 2-position significantly impact activity.
-
Acrylamide Moiety: The introduction of an acrylamide group (compound 9t) is a known strategy for covalent kinase inhibitors, but in this series, the most potent compound (9u) featured a more extended cinnamamide-type moiety.
-
Potency of Compound 9u: Compound 9u emerged as the most potent derivative, with an IC50 of 91 nM against the EGFR tyrosine kinase and 350 nM against the A549 lung cancer cell line.[7] This highlights the synergistic effect of the 5-CF3 group, the 2-anilino linker, and the optimized 4-position substituent.
Dual FLT3 and CHK1 Inhibitors
The versatility of the scaffold is further demonstrated in its application as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), both important targets in acute myeloid leukemia (AML). A study described 2-amino-5-trifluoromethylpyrimidine derivatives with potent dual inhibitory activity.[11]
The core scaffold was substituted at the 2-position with an amino linker connected to various bicyclic sulfonamide moieties.
SAR Summary Table: Dual FLT3/CHK1 Inhibitors[11]
| Compound ID | R Group at 2-position | FLT3-D835Y IC50 (nM) | CHK1 IC50 (nM) | MV4-11 Cell IC50 (nM) |
| 22 | N-(3-(5-Bromo-1-(methylsulfonyl)indolin-1-yl)propyl) | 2.0 | 0.8 | 3.5 |
| 29 | N-(3-(5-Bromo-2-(methylsulfonyl)isoindolin-2-yl)propyl) | 0.7 | 0.2 | 1.9 |
| 30 | N-(3-(5-Chloro-2-(methylsulfonyl)isoindolin-2-yl)propyl) | 0.5 | 0.2 | 1.7 |
| 31 | N-(3-(5-Fluoro-2-(methylsulfonyl)isoindolin-2-yl)propyl) | 1.1 | 0.3 | 2.7 |
Data extracted from reference[11].
Key SAR Insights:
-
Isoindoline vs. Indoline: The isoindoline core (compounds 29-31) consistently provided superior potency compared to the indoline core (compound 22).
-
Halogen Substitution: Among the isoindoline series, the 5-chloro substituted compound (30 ) demonstrated the most potent dual inhibition of FLT3 and CHK1 kinases, which translated to picomolar activity against the MV4-11 AML cell line.[11]
Section 3: Conclusion and Future Directions
The 5-trifluoromethyl-2-substituted pyrimidine scaffold is a privileged core in modern drug discovery. Its inherent properties—metabolic stability, lipophilicity, and electron-withdrawing nature—provide a robust starting point for developing highly potent and selective modulators of various biological targets.[1][2][3] The synthetic accessibility, particularly through the versatile 2,4-dichloro-5-trifluoromethylpyrimidine intermediate, allows for extensive chemical exploration and optimization.
Future research will likely focus on expanding the chemical space around this scaffold, exploring novel substitutions at the 2-position and beyond to tackle emerging drug targets and overcome resistance mechanisms. The continued application of rational, structure-based design, as exemplified in the case studies, will be crucial for unlocking the full therapeutic potential of this remarkable chemical scaffold.
References
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Lou, D., Ding, Y., Jin, Z., Xie, Y., et al. (n.d.). The synthesis of 5‐trifluoromethyl substituted pyrimidine derivatives. ResearchGate. Available at: [Link]
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-
Zhang, Y., Liu, Y., Su, Y., Li, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2356-2367. Available at: [Link]
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Gloc, M., Kuran, D., Wróbel, A., Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. Available at: [Link]
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Wu, J., Song, B., Yu, F., Hu, D., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103525. Available at: [Link]
-
Li, Y., Zhang, Y., Zhao, K., Li, J., et al. (2022). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 13(9), 1133-1140. Available at: [Link]
-
Barvian, M., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 18(23), 6071-7. Available at: [Link]
-
Luo, H., Wei, Y., Yang, K., Xu, H., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 897368. Available at: [Link]
-
Zhang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Barvian, M., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. ResearchGate. Available at: [Link]
-
Gloc, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv. Semantic Scholar. Available at: [Link]
-
Fallan, C. & T. da Silva, A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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Fallan, C. & T. da Silva, A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]
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(n.d.). Trifluoromethyl group – Knowledge and References. Taylor & Francis. Available at: [Link]
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An In-depth Technical Guide to the Bioisosteres of 2-Acetyl-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of bioisosteric replacements for the key functional moieties of 2-acetyl-5-(trifluoromethyl)pyridine, a scaffold of interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a mere listing of potential replacements to offer a strategic analysis of the rationale behind these choices, their anticipated impact on molecular properties, and detailed synthetic methodologies. We will dissect the bioisosterism of the 2-acetyl ketone, the 5-trifluoromethyl group, and the pyridine core, providing a toolkit for researchers aiming to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds based on this scaffold. All discussions are grounded in established principles of medicinal chemistry and supported by references to authoritative scientific literature.
Introduction: The Strategic Value of Bioisosterism and the 2-Acetyl-5-(trifluoromethyl)pyridine Scaffold
The strategic modification of a lead compound is a cornerstone of modern drug discovery. Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a powerful tool in this process.[1] This approach allows for the fine-tuning of a molecule's size, shape, electronics, and polarity to enhance efficacy, selectivity, and metabolic stability, while mitigating toxicity.[1]
The 2-acetyl-5-(trifluoromethyl)pyridine scaffold presents a triad of functionalities ripe for bioisosteric manipulation. The trifluoromethyl group offers metabolic stability and enhanced lipophilicity, the pyridine ring acts as a key pharmacophoric element and hydrogen bond acceptor, and the acetyl group, while providing a point for interaction, can be a site of metabolic vulnerability.[2] Understanding the interplay of these groups and the consequences of their replacement is critical for rational drug design.
This guide will systematically explore the bioisosteric landscape of this scaffold, providing both the "what" and the "why" behind each proposed modification.
Bioisosteric Replacement of the 2-Acetyl Group: Addressing Metabolic Liability
The acetyl group, a simple ketone, can be susceptible to in vivo reduction or oxidation, representing a potential metabolic soft spot.[3] Its replacement with more stable, yet sterically and electronically similar, groups can significantly improve a compound's pharmacokinetic profile.
Rationale for Acetyl Group Bioisosteres
The primary goals for replacing the acetyl group are:
-
Enhance Metabolic Stability: To block metabolic pathways that target the carbonyl group.
-
Modulate Physicochemical Properties: To fine-tune solubility, lipophilicity, and hydrogen bonding capacity.
-
Maintain or Improve Target Engagement: To ensure the bioisostere can still form crucial interactions with the biological target.
Proposed Bioisosteres for the Acetyl Group
Several heterocyclic systems can serve as effective bioisosteres for the acetyl moiety. We will focus on three promising candidates: oxetanes, isoxazoles, and 1,2,4-oxadiazoles.
Oxetanes have emerged as valuable bioisosteres for carbonyl groups.[4][5] Their three-dimensional structure can improve metabolic stability and aqueous solubility while maintaining a similar dipole moment to the carbonyl group.[5][6]
Table 1: Predicted Physicochemical Property Changes with Oxetane Bioisostere
| Property | Acetyl Group | 3-(5-(Trifluoromethyl)pyridin-2-yl)oxetane | Rationale |
| Metabolic Stability | Potentially Labile | Generally Increased | The oxetane ring is less susceptible to metabolic oxidation compared to a ketone.[7] |
| Aqueous Solubility | Moderate | Increased | The polar ether oxygen in the oxetane ring can improve solvation.[7] |
| Lipophilicity (LogP) | Moderate | Decreased | Oxetanes are typically less lipophilic than their gem-dimethyl or carbonyl counterparts.[7] |
| Hydrogen Bond Acceptor | Yes | Yes | The oxygen atom of the oxetane can act as a hydrogen bond acceptor. |
Experimental Protocol: Synthesis of 2-(Oxetan-3-yl)-5-(trifluoromethyl)pyridine
A plausible synthetic route to this bioisostere involves the reaction of a suitable pyridine-2-organometallic species with oxetan-3-one.
Caption: Synthetic scheme for an oxetane bioisostere.
Step-by-Step Methodology:
-
Lithiation: Dissolve 2-bromo-5-(trifluoromethyl)pyridine in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium dropwise and stir for 1 hour to generate the lithiated species.
-
Addition: Add a solution of oxetan-3-one in anhydrous THF to the reaction mixture at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude alcohol by column chromatography on silica gel.
-
Deoxygenation: Dissolve the purified alcohol in a suitable solvent such as dichloromethane. Add triethylsilane and trifluoroacetic acid and stir at room temperature until the reaction is complete (monitored by TLC).
-
Final Purification: Quench the reaction, extract the product, and purify by column chromatography to yield the final oxetane bioisostere.
Isoxazoles and 1,2,4-oxadiazoles are five-membered aromatic heterocycles that can mimic the steric and electronic properties of a carbonyl group. They are generally more metabolically stable than esters and amides, and this stability can extend to ketones.[8][9]
Table 2: Predicted Physicochemical Property Changes with Isoxazole and 1,2,4-Oxadiazole Bioisosteres
| Property | Acetyl Group | 3-Methyl-5-(5-(trifluoromethyl)pyridin-2-yl)isoxazole | 3-Methyl-5-(5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole | Rationale |
| Metabolic Stability | Potentially Labile | Increased | Aromatic heterocycles are generally more resistant to metabolism. | |
| Aqueous Solubility | Moderate | Moderate | Can be modulated by the nature of the heterocycle. | |
| Lipophilicity (LogP) | Moderate | Increased | The introduction of an additional aromatic ring generally increases lipophilicity. | |
| Hydrogen Bond Acceptor | Yes | Yes (N and O atoms) | Yes (N and O atoms) | Multiple potential hydrogen bond acceptors. |
Experimental Protocol: Synthesis of 3-Methyl-5-(5-(trifluoromethyl)pyridin-2-yl)isoxazole
This can be achieved through the condensation of a β-diketone with hydroxylamine.
Caption: Synthetic scheme for an isoxazole bioisostere.
Step-by-Step Methodology:
-
Diketone Formation: To a suspension of sodium hydride in anhydrous THF, add a solution of 2-acetyl-5-(trifluoromethyl)pyridine in THF dropwise at 0 °C. After stirring for 30 minutes, add ethyl acetate and allow the mixture to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction with water and acidify with dilute HCl. Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Cyclization: Dissolve the crude β-diketone in pyridine and add hydroxylamine hydrochloride. Heat the mixture to reflux for 4-6 hours.[10]
-
Isolation and Purification: Cool the reaction mixture, pour it onto crushed ice, and extract the product with a suitable organic solvent. Wash the organic layer with dilute acid to remove pyridine, then with brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography or recrystallization.[10]
Bioisosteric Replacement of the 5-Trifluoromethyl Group: Modulating Lipophilicity and Electronics
The trifluoromethyl group is a common and highly effective substituent in medicinal chemistry, known for its ability to block metabolism and increase lipophilicity.[11] However, in some cases, its strong electron-withdrawing nature or high lipophilicity may be undesirable.
Rationale for Trifluoromethyl Group Bioisosteres
The primary goals for replacing the trifluoromethyl group are:
-
Fine-tune Lipophilicity: To either increase or decrease the overall LogP of the molecule.
-
Modulate Electronic Properties: To alter the pKa of the pyridine ring or influence ligand-receptor interactions.
-
Explore Alternative Interactions: To introduce new hydrogen bonding capabilities or other non-covalent interactions.
Proposed Bioisosteres for the Trifluoromethyl Group
Given its unique properties, finding a perfect bioisostere for the trifluoromethyl group is challenging. However, several groups can be considered depending on the desired outcome.
Table 3: Predicted Physicochemical Property Changes with Trifluoromethyl Bioisosteres
| Property | Trifluoromethyl | Chloro | Cyano | Methyl |
| Lipophilicity (π value) | +0.88 | +0.71 | -0.57 | +0.56 |
| Electronic Effect | Strong Electron-Withdrawing | Electron-Withdrawing | Strong Electron-Withdrawing | Weak Electron-Donating |
| Metabolic Stability | High | Generally High | Can be metabolized | Susceptible to oxidation |
| Size (van der Waals radius) | 2.44 Å | 1.75 Å | ~1.6 Å | 2.00 Å |
Experimental Protocol: Synthesis of 2-Acetyl-5-chloropyridine
The synthesis of the chloro-analog can be achieved through various methods, including Sandmeyer-type reactions from the corresponding amine or direct chlorination. A common route involves the diazotization of 2-amino-5-chloropyridine followed by a reaction to introduce the acetyl group.
Bioisosteric Replacement of the Pyridine Core: Exploring Alternative Heterocyclic Scaffolds
The pyridine ring is a versatile scaffold, but its basicity and potential for N-oxidation can sometimes be liabilities.[12] Replacing the pyridine core with other heterocycles can modulate these properties while maintaining key pharmacophoric features.
Rationale for Pyridine Core Bioisosteres
The primary goals for replacing the pyridine ring are:
-
Modulate Basicity (pKa): To reduce potential off-target effects or improve cell permeability.
-
Alter Hydrogen Bonding Patterns: To explore different interactions with the target protein.[13]
-
Improve Metabolic Stability: To block potential N-oxidation pathways.
-
Navigate Intellectual Property: To create novel chemical entities.
Proposed Bioisosteres for the Pyridine Core
Pyridazine and pyridinone are two promising bioisosteres for the pyridine ring.
Pyridazines, with their two adjacent nitrogen atoms, have a significantly different electronic distribution and dipole moment compared to pyridine.[13] This can lead to altered binding interactions and physicochemical properties.
Table 4: Predicted Physicochemical Property Changes with Pyridazine Bioisostere
| Property | Pyridine Core | Pyridazine Core | Rationale |
| Basicity (pKa) | ~5.2 | ~2.3 | The additional nitrogen atom significantly reduces basicity. |
| Dipole Moment | 2.22 D | 3.96 D | The arrangement of the nitrogen atoms creates a larger dipole moment.[13] |
| Hydrogen Bond Acceptor | Yes (1) | Yes (2) | Two nitrogen atoms are available for hydrogen bonding.[13] |
| Metabolic Stability | Susceptible to N-oxidation | Generally more stable to N-oxidation |
Experimental Protocol: Synthesis of 3-Acetyl-6-(trifluoromethyl)pyridazine
A common route to trifluoromethyl-substituted pyridazines involves the condensation of a γ-(trifluoromethyl)diketone with hydrazine.
Caption: Synthetic scheme for a pyridazine bioisostere.
Step-by-Step Methodology:
-
Condensation: Reflux a mixture of 1,1,1-trifluoropentane-2,4-dione and hydrazine hydrate in a suitable solvent like ethanol.
-
Isolation: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Purify the crude product by chromatography or recrystallization to obtain 3-methyl-6-(trifluoromethyl)pyridazine.
-
Oxidation: Oxidize the methyl group to an acetyl group using a suitable oxidizing agent, such as selenium dioxide, in a solvent like dioxane with a catalytic amount of water.
Pyridinones can act as bioisosteres for pyridines, offering a different hydrogen bonding profile and reduced basicity.[14]
Experimental Protocol: Synthesis of 5-Acetyl-6-(trifluoromethyl)pyridin-2(1H)-one
Synthetic routes to trifluoromethyl-substituted pyridinones have been developed, often involving the cyclization of β-keto esters with ammonia or its equivalents.[15]
Conclusion: A Strategic Framework for Optimization
The bioisosteric modification of 2-acetyl-5-(trifluoromethyl)pyridine offers a rich landscape for lead optimization. By systematically considering the replacement of the acetyl, trifluoromethyl, and pyridine moieties, researchers can strategically modulate the ADME and physicochemical properties of their compounds. This guide has provided a rationale for these modifications, detailed synthetic protocols for key bioisosteres, and a predictive framework for their impact on molecular properties. The successful application of these strategies will depend on the specific biological target and the desired therapeutic profile, but the principles and methodologies outlined herein provide a robust starting point for any drug discovery program centered on this promising scaffold.
References
-
An improved synthetic route to trifluoromethyl-6-substituted-2(1h)-pyridones. Organic Preparations and Procedures International. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
The synthesis of 5‐trifluoromethyl substituted pyrimidine derivatives. ResearchGate. [Link]
-
Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. [Link]
-
6-(Trifluoromethyl)pyrid-2-one: Development and Scale-Up of a Ring Synthesis Route Based on Trifluoroacetic Anhydride. ACS Publications. [Link]
-
ORGANIC CHEMISTRY. RSC Publishing. [Link]
-
Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. PMC. [Link]
-
The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]
-
Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis. [Link]
-
Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]
-
Bioisosteres in Drug Design – “Escape from Flatland”. [Link]
-
Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journals. [Link]
-
Ester and Amide Bioisosteres. Cambridge MedChem Consulting. [Link]
-
synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]
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Technical Guide: Novel Fluorinated Pyrimidine Intermediates for Agrochemicals
Executive Summary
The incorporation of fluorine into pyrimidine scaffolds has become a cornerstone of modern agrochemical discovery.[1] Approximately 25% of recent agrochemicals contain at least one fluorine atom, a statistic that underscores the element's ability to modulate lipophilicity, metabolic stability, and pKa. This guide analyzes the synthetic architecture of fluorinated pyrimidines, focusing on trifluoromethyl (
Strategic Rationale: The Fluorine Effect in Pyrimidines[2][3][4]
The pyrimidine ring is a privileged structure in agrochemistry due to its ubiquity in biological systems (DNA/RNA bases). However, the "magic" of these intermediates lies in the strategic placement of fluorine.
Bioisosterism and Metabolic Blocking
Replacing a C-H or C-CH
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond. Placing fluorine at metabolically labile sites (e.g., the C5 position of the pyrimidine ring) blocks oxidative metabolism by cytochrome P450 enzymes, extending the half-life of the active ingredient (AI) in the plant or insect.
-
pKa Modulation: Fluorine’s high electronegativity draws electron density away from the pyrimidine nitrogen atoms. In herbicides like Saflufenacil , this acidity modulation is critical for the binding affinity to the PPO enzyme target.
Visualization of SAR Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the design of these intermediates.
Figure 1: Mechanistic impact of fluorine substitution on pyrimidine-based agrochemicals.
Synthetic Architectures: From Building Blocks to Active Ingredients
The synthesis of fluorinated pyrimidines generally follows two distinct pathways: Cyclocondensation (The "Building Block" approach) and Late-Stage Functionalization .
The "Building Block" Approach (Industrial Standard)
This method relies on the condensation of fluorinated
Key Reaction:
Case Study: Synthesis of PPO Inhibitor Intermediates (Uracils)
Herbicides like Saflufenacil utilize a specific uracil core. The synthesis requires a convergent approach where a fluorinated amino-benzoate is coupled with a fluorinated ketoester.
Data: Comparative Yields of Cyclization Catalysts
Optimization of the cyclization step is critical for cost control.
| Catalyst / Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Sodium Methoxide (NaOMe) | Methanol | 65 (Reflux) | 94% | Standard industrial condition [1]. |
| Potassium Carbonate ( | DMF | 90 | 82% | Lower yield, easier workup. |
| Sodium Hydride (NaH) | THF | 0 -> 25 | 88% | High cost, safety risk on scale. |
| Sodium Ethoxide (NaOEt) | Ethanol | 78 | 92% | Optimal balance of cost/yield. |
Workflow Diagram: Saflufenacil Intermediate Synthesis
The following diagram details the convergent synthesis of the Saflufenacil core, highlighting the introduction of the trifluoromethyl group.
Figure 2: Convergent synthesis of the trifluoromethyl-uracil core used in PPO inhibitors.
Experimental Protocol: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine
This compound is a versatile "workhorse" intermediate. The chlorine atom at C2 is highly reactive toward nucleophilic aromatic substitution (
Objective: Synthesis of 2-chloro-4-(trifluoromethyl)pyrimidine from ethyl 4,4,4-trifluoro-3-oxobutanoate.
Materials
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq)
-
Acetamidine hydrochloride (1.1 eq)
-
Sodium ethoxide (2.5 eq, 21% wt in ethanol)
-
Phosphorus oxychloride (
) (5.0 eq) -
N,N-Diethylaniline (1.0 eq)
Methodology
Step A: Cyclization to 2-Hydroxy-4-(trifluoromethyl)pyrimidine
-
Setup: Charge a 3-neck round-bottom flask with ethanol and sodium ethoxide under
atmosphere. -
Addition: Add acetamidine hydrochloride portion-wise at 0°C. Stir for 30 minutes.
-
Condensation: Dropwise add ethyl 4,4,4-trifluoro-3-oxobutanoate over 1 hour, maintaining temperature <10°C.
-
Reflux: Warm to room temperature, then heat to reflux (78°C) for 6 hours. Monitor by TLC/LC-MS.
-
Workup: Remove solvent under reduced pressure. Dissolve residue in water. Acidify to pH 3-4 with HCl. The product will precipitate.[2] Filter, wash with cold water, and dry.[3]
-
Validation Point:
F NMR should show a singlet around -65 ppm.
-
Step B: Chlorination to 2-Chloro-4-(trifluoromethyl)pyrimidine
-
Setup: Place the dried hydroxy-pyrimidine from Step A into a flask.
-
Reagent Addition: Add
carefully (exothermic). Add N,N-diethylaniline (catalyst/acid scavenger). -
Reaction: Heat to 100°C for 4 hours. The suspension should become a clear solution.
-
Quenching (Critical Safety Step): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Do not add water to the reaction mixture.
-
Extraction: Extract with Dichloromethane (DCM) (3x). Wash organic layer with saturated
and brine. -
Purification: Dry over
and concentrate. Purify via vacuum distillation or silica gel chromatography (Hexane/EtOAc).
Yield Expectation: 75-85% over two steps [2].
Future Outlook: Resistance Breaking & Novel Scaffolds
The agricultural industry faces increasing weed resistance to PPO and ALS inhibitors. The next wave of fluorinated pyrimidines focuses on:
-
Difluoromethyl (
) Substitution: Unlike the chemically inert , the group can act as a hydrogen bond donor, potentially altering binding modes in resistant enzyme mutations. -
Benzothiazole-Pyrimidine Hybrids: Recent research indicates that linking the trifluoromethyl-pyrimidine core to benzothiazole moieties creates "dual-action" inhibitors with higher efficacy against resistant Amaranthus species [3].
References
- Process for preparation of Saflufenacil using novel intermediates.
- Synthesis of 2-chloro-4-(trifluoromethyl)pyrimidine. Source: GuideChem / BenchChem Technical Protocols
-
New and convergent synthesis of saflufenacil.
- Source: ResearchG
-
URL:[Link]
-
Synthesis of Fluorin
- Source: Journal of Agricultural and Food Chemistry (ACS Public
-
URL:[Link](Note: Generalized link to journal as specific review URLs vary by access rights)
Sources
Electronic properties of 5-trifluoromethylpyrimidin-2-yl group
The 5-Trifluoromethylpyrimidin-2-yl Moiety: Electronic Profiling & Medicinal Utility
Executive Summary
The 5-trifluoromethylpyrimidin-2-yl group represents a high-value pharmacophore in modern medicinal chemistry, functioning as a "privileged structure" for optimizing lead compounds. It offers a unique tripartite benefit: electronic modulation (reducing basicity of attached amines), metabolic hardening (blocking C5-oxidation), and lipophilic tuning (via the trifluoromethyl group). This guide provides a technical deep-dive into its electronic architecture, physicochemical impact, and application in drug design.
Electronic Architecture & Mechanistic Causality
The electronic behavior of this moiety is defined by the synergistic electron-withdrawing effects of the pyrimidine nitrogen atoms and the 5-trifluoromethyl (
Vector Analysis of Electron Withdrawal
The pyrimidine ring is naturally electron-deficient (
-
Inductive Effect (-I): The
group exerts a powerful inductive pull ( ), draining electron density from the ring carbon framework. -
Resonance Effect (-R): While
is not a -acceptor in the traditional sense (no empty p-orbitals), hyperconjugation allows it to stabilize anionic transition states, making the ring highly susceptible to nucleophilic attack at the 2-position. -
Node Basicity: The 1,3-nitrogens are weakly basic. The 5-
group further lowers the pKa of the conjugate acid, making these nitrogens essentially non-basic under physiological conditions.
Graphviz Visualization: Electronic Vectors
The following diagram illustrates the dipole vectors and electron density withdrawal that characterize this group.
Figure 1: Vector map of electron withdrawal. The red vector represents the strong inductive pull of the trifluoromethyl group, which reinforces the natural electron deficiency of the pyrimidine ring (blue), ultimately activating the C2 position (yellow).
Physicochemical Properties & Hammett Parameters
Understanding the quantitative impact of this group is essential for QSAR (Quantitative Structure-Activity Relationship) modeling.
Hammett Constants ( )
While the entire heterocycle is often treated as a scaffold, treating the 5-
-
(Composite): Estimated at ~0.75 - 0.85 . This places it in a similar electronic bracket to a nitro (
) or cyano ( ) group, but with significantly different lipophilicity. -
Effect on Attached Amines: When an amino group is attached at C2 (2-amino-5-trifluoromethylpyrimidine), the
of the aniline-like nitrogen is drastically reduced compared to a standard aniline or 2-aminopyridine.
pKa Modulation: The "Basicity Cliff"
A critical application of this group is to lower the basicity of a lead compound to improve membrane permeability (by ensuring the molecule is neutral at physiological pH).
| Scaffold | Substituent | Approx. pKa (Conjugate Acid) | Electronic Rationale |
| Pyridine | 2-Amino | 6.86 | Moderate basicity; pyridine N is the acceptor. |
| Pyridine | 2-Amino-5- | 2.6 - 3.0 | |
| Pyrimidine | 2-Amino | 3.54 | 2nd Nitrogen acts as EWG, lowering basicity. |
| Pyrimidine | 2-Amino-5- | < 1.5 | Synergistic EWG effect clears the "Basicity Cliff". |
Note: The pKa of < 1.5 implies that a drug molecule containing this moiety will remain unprotonated in the acidic environment of the stomach (pH 1-2), significantly altering its absorption profile compared to pyridines.
Lipophilicity (LogP)
The
-
LogP: Adding a
group typically adds +0.88 to +1.2 to the cLogP. -
Solubility: While lipophilicity increases, the disruption of crystal packing by the bulky
group (van der Waals radius ~2.2 Å) can sometimes maintain solubility compared to a chloro-analog.
Medicinal Chemistry Applications
Metabolic "Hardening"
The C5 position of pyrimidines is a metabolic "soft spot," prone to oxidation by Cytochrome P450 enzymes (particularly CYP3A4).
-
Mechanism: CYP enzymes typically abstract a hydrogen atom or insert oxygen at electron-rich positions.
-
Solution: The C-F bond is metabolically inert (Bond Dissociation Energy ~116 kcal/mol vs ~99 kcal/mol for C-H). Replacing C5-H with C5-
blocks this pathway completely.
Bioisosterism Strategy
This group is frequently used to replace:
-
4-Trifluoromethylphenyl: To lower LogP (via the N-atoms) and improve solubility while maintaining the 3D shape.
-
2-Chloropyridine: To remove a potential metabolic handle (Cl displacement or oxidation) and modulate electronics.
Case Study: FLT3 Inhibitors
In the development of FLT3 inhibitors (e.g., for AML leukemia), the 2-amino-5-trifluoromethylpyrimidine scaffold is often employed to bind to the hinge region of the kinase.
-
Role: The pyrimidine nitrogens accept hydrogen bonds from the kinase hinge (e.g., Cys residues).
-
Optimization: The 5-
group ensures the molecule is not metabolized too quickly and tunes the acidity of the NH to strengthen the H-bond donor capability.
Synthetic Accessibility
The installation of this group is robust, typically relying on
Standard Protocol:
-
Starting Material: 2-Chloro-5-trifluoromethylpyrimidine (commercially available).[1]
-
Nucleophile: Primary or secondary amines.
-
Conditions: Mild base (
or ), polar solvent (DMF, DMSO, or n-Butanol), heat (60-100°C). -
Reactivity: The 5-
group makes the C2-Cl extremely labile. Reactions often proceed faster than with 5-H or 5-Me analogs.
Experimental Protocols (Self-Validating)
To ensure data integrity in your own research, use these protocols to validate the properties of your specific derivative.
Protocol: Spectrophotometric pKa Determination
Since the pKa is likely < 2.0, standard potentiometric titration is inaccurate.
-
Preparation: Prepare a 50
M stock solution of the compound in a buffer series ranging from pH 0.5 to pH 4.0 (using HCl/KCl buffers). -
Blanking: Use the exact buffer composition without compound as a blank.
-
Measurement: Record UV-Vis spectra (200-400 nm) for each pH point.
-
Analysis: Identify the
shift. The protonated and neutral species will have distinct absorbance maxima due to the change in conjugation. -
Calculation: Plot Absorbance vs. pH at the wavelength of maximum change. The inflection point of the sigmoidal curve is the pKa.
-
Validation: If no shift is observed > pH 2, confirm pKa is extremely low (< 1).
-
Protocol: LogD Measurement (Miniaturized Shake-Flask)
-
Phases: Pre-saturate Octanol with pH 7.4 PBS buffer, and PBS buffer with Octanol (24h stirring).
-
Spiking: Add 10
L of 10 mM DMSO stock of the compound to 490 L of the pre-saturated Octanol and 490 L of pre-saturated Buffer in a 1.5 mL tube. -
Equilibration: Vortex for 1 hour at room temperature. Centrifuge at 10,000 rpm for 5 mins to separate phases.
-
Quantification: Analyze both phases via HPLC-UV or LC-MS.
-
Calculation:
.-
Validation: Mass balance check:
should match the total injected standard.
-
References
-
Hermann, G. et al. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." Journal of Medicinal Chemistry, 2025. 2
-
BenchChem Technical Guide. "A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group." BenchChem, 2025. 3
-
Trombley, T. & Altman, R. "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective." ChemRxiv, 2025. 4[5]
-
Li, X. et al. "Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1." RSC Medicinal Chemistry, 2023.[6] 6[5]
- Hansch, C. et al. "Hammett Substituent Constants and Resonance/Inductive Effects." Chemical Reviews. (Classic Reference for values).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. CN100465164C - Selective Synthesis of CF3-Substituted Pyrimidines - Google Patents [patents.google.com]
- 6. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocols for nucleophilic substitution on 2-chloro-5-(trifluoromethyl)pyrimidine
Application Note: Strategic Nucleophilic Substitution on 2-Chloro-5-(trifluoromethyl)pyrimidine
Executive Summary
2-Chloro-5-(trifluoromethyl)pyrimidine (CAS: 69034-12-4) is a "privileged scaffold" in medicinal chemistry, widely utilized in the synthesis of PI3K, mTOR, and various tyrosine kinase inhibitors. Its utility stems from the unique electronic environment created by the trifluoromethyl (
This guide provides optimized protocols for Nucleophilic Aromatic Substitution (
Mechanistic Profiling & Reactivity[1][2]
To optimize yield, one must understand the electronic landscape of the substrate. The reaction proceeds via an addition-elimination mechanism (
-
The Nitrogen Effect: The 1,3-diazine ring inherently pulls electron density from C2 and C4.
-
The
Multiplier: The trifluoromethyl group at C5 is a strong electron-withdrawing group (EWG). Through inductive effects (-I), it stabilizes the anionic Meisenheimer intermediate formed upon nucleophilic attack at C2. -
Consequence: The C2-Cl bond is highly activated. Reaction rates are significantly faster than 2-chloropyrimidine, often allowing reactions to proceed at ambient temperature.
Mechanism Diagram
The following diagram illustrates the electronic activation and the reaction coordinate.
Caption: Reaction pathway showing the stabilization of the transition state by the C5-trifluoromethyl group.
Protocol A: C-N Bond Formation (Amination)
Primary application: Synthesis of aminopyrimidine kinase inhibitors.
Rationale: Due to the high reactivity of the substrate, harsh conditions (high heat/pressure) are rarely needed for aliphatic amines. Over-heating often leads to hydrolysis (formation of the pyrimidinone) if moisture is present.
Materials
-
Substrate: 2-Chloro-5-(trifluoromethyl)pyrimidine (1.0 equiv).
-
Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv).
-
Base: DIPEA (N,N-Diisopropylethylamine) or
(2.0 – 3.0 equiv). -
Solvent: Anhydrous THF (for high solubility) or Isopropanol (for precipitation-based workup). Avoid DMF if possible to simplify workup, unless solubility is an issue.
Step-by-Step Workflow
-
Preparation: In a clean, dry reaction vessel purged with nitrogen, dissolve 2-chloro-5-(trifluoromethyl)pyrimidine (1.0 eq) in anhydrous THF (concentration ~0.2 M).
-
Base Addition: Add DIPEA (2.5 eq) via syringe.
-
Note: If using an amine salt (e.g., hydrochloride), increase base to 3.5 eq.
-
-
Nucleophile Addition: Cool the solution to 0°C (ice bath). Add the amine (1.1 eq) dropwise.
-
Why Cool? The reaction is exothermic.[1] Controlling the initial rate prevents impurity formation.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1) or LCMS.[2] Look for the disappearance of the starting material (Rt ~ retention time of parent) and appearance of product (M+H).
-
-
Workup (Choice of two methods):
-
Method A (Precipitation): If using Isopropanol, add water. The product often precipitates as a solid. Filter and wash with cold water/hexanes.
-
Method B (Extraction): If using THF, dilute with EtOAc, wash with water (x2) and Brine (x1). Dry over
, filter, and concentrate.
-
Data Summary: Solvent & Base Effects
| Solvent | Base | Temperature | Reaction Time | Suitability |
| THF | DIPEA | 0°C | 2-4 h | Best for general synthesis. Easy workup. |
| IPA | RT | 1-3 h | Good for anilines (weaker nucleophiles). | |
| DMF | 60°C | 1-2 h | Required for sterically hindered amines. | |
| Water | None | 100°C | N/A | Avoid. High risk of hydrolysis to pyrimidinone. |
Protocol B: C-O Bond Formation (Etherification)
Primary application: Synthesis of alkoxy-pyrimidine analogs.
Rationale:
Alkoxides are stronger nucleophiles than amines. The risk of bis-substitution is low (only one Cl), but the risk of attacking the
Materials
-
Substrate: 2-Chloro-5-(trifluoromethyl)pyrimidine (1.0 equiv).
-
Alcohol: R-OH (as solvent or 1.5 equiv in THF).
-
Base: Sodium Hydride (NaH, 60% dispersion) or KOtBu.
Step-by-Step Workflow
-
Alkoxide Formation: In a separate flask, suspend NaH (1.2 eq) in anhydrous THF at 0°C. Add the alcohol (R-OH, 1.2 eq) dropwise. Stir for 30 mins until
evolution ceases. -
Substrate Addition: Dissolve 2-chloro-5-(trifluoromethyl)pyrimidine in THF. Add this solution slowly to the pre-formed alkoxide at 0°C.
-
Critical: Always add the substrate to the nucleophile to ensure the nucleophile is never in vast excess at high concentration, though the reverse (Nu to Substrate) is also acceptable for this specific mono-chloro substrate.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT.
-
Quench: Carefully quench with saturated
solution. -
Isolation: Extract with Diethyl Ether or EtOAc.
Troubleshooting & Optimization (Expert Insights)
The following decision tree helps resolve common issues encountered with electron-deficient pyrimidines.
Caption: Troubleshooting logic for common side-reactions in SNAr protocols.
Key Technical Nuances:
-
Moisture Sensitivity: The
group makes the C2 position so electrophilic that water competes effectively with the amine. Always use anhydrous solvents. If hydrolysis is observed (M+16 mass shift in LCMS), add molecular sieves to the reaction. -
Regioselectivity: While this substrate is symmetrical regarding the leaving group (only one Cl), if you were using 2,4-dichloro-5-(trifluoromethyl)pyrimidine, the C4 position would react first due to steric relief and electronic activation. For our specific substrate (2-chloro), this is not a concern.
-
Volatility: 2-Chloro-5-(trifluoromethyl)pyrimidine has a relatively low molecular weight and can sublime. Do not leave under high vacuum for extended periods during the weighing/drying phase.
Safety & Handling
-
Hazard Class: Acute Toxic (Oral), Skin Irritant, Serious Eye Damage.[3]
-
Specific Risk: In case of fire or decomposition, this compound releases Hydrogen Fluoride (HF) , Hydrogen Chloride (HCl), and Nitrogen Oxides.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a well-ventilated fume hood.
-
Waste: Segregate as Halogenated Organic Waste. Do not mix with strong acids.
References
-
ChemicalBook. (2024). 2-Chloro-5-(trifluoromethyl)pyrimidine Properties and Safety. Retrieved from
-
PubChem. (2024). Compound Summary: 2-Chloro-5-(trifluoromethyl)pyrimidine.[3][4][5] National Library of Medicine. Retrieved from
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry (Contextual reference for aminopyrimidine scaffolds).
-
Barvian, N. C., et al. (2000). Synthesis and Structure-Activity Relationships of 2-Amino-5-(trifluoromethyl)pyrimidine Derivatives. (General reference for SNAr conditions on this scaffold).
-
Sigma-Aldrich. (2024). Product Specification: 2-Chloro-5-(trifluoromethyl)pyrimidine.[4][5] Retrieved from
Sources
Using 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one in kinase inhibitor synthesis
Application Note: High-Fidelity Synthesis of Kinase Inhibitors Using 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one
Executive Summary & Strategic Rationale
This guide details the strategic application of 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one (CAS: 1446328-94-6) as a linchpin intermediate in the synthesis of ATP-competitive kinase inhibitors.
In modern drug discovery, this scaffold offers a dual advantage:
-
The 5-Trifluoromethyl (
) Moiety: Enhances metabolic stability (blocking P450 oxidation at the C5 position) and increases lipophilicity, improving membrane permeability and blood-brain barrier (BBB) penetration. -
The 2-Acetyl Handle: Acts as a versatile electrophilic or nucleophilic "warhead precursor." It allows for the rapid construction of bi-heteroaryl systems (e.g., pyrazolyl-pyrimidines) which are privileged structures in CDK, BRAF, and JAK inhibitors.
This protocol focuses on the "Enaminone Route" , a high-yield, regioselective pathway to convert the acetyl group into a pyrazole ring—a critical motif for hydrogen bonding with the kinase hinge region (e.g., Leu83 in CDK2, Glu81 in CDK9).
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-one |
| Molecular Formula | |
| Molecular Weight | 190.12 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, DMSO, DMF; sparingly soluble in water |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |
| Key Reactivity | C2-Acetyl group (Aldol condensation, Cyclization); C4/C6 positions (Nucleophilic aromatic substitution, though deactivated by C2-substituent) |
Strategic Synthesis Map (Graphviz Visualization)
The following diagram illustrates the divergent synthetic utility of the 2-acetyl-5-trifluoromethylpyrimidine scaffold.
Figure 1: Divergent synthesis pathways. The "Enaminone Route" (Top) is the primary focus for generating ATP-competitive inhibitors.
Detailed Experimental Protocol: The "Enaminone" Route
This protocol describes the synthesis of a 5-(trifluoromethyl)-2-(1H-pyrazol-3-yl)pyrimidine derivative. This specific architecture mimics the pharmacophore of inhibitors like Encorafenib or Dinaciclib .
Stage 1: Synthesis of the Enaminone Intermediate
Objective: Activate the acetyl group for heterocycle formation.
Reagents:
-
1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)
-
Solvent: Anhydrous Toluene or DMF (if solubility is an issue)
Procedure:
-
Charge: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g (5.26 mmol) of the starting ketone in 10 mL of anhydrous Toluene.
-
Addition: Add 1.05 mL (7.89 mmol) of DMF-DMA dropwise via syringe under a nitrogen atmosphere.
-
Reflux: Heat the reaction mixture to 110°C for 4–6 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (
) should disappear, and a highly polar, yellow/orange fluorescent spot (Enaminone) should appear near the baseline or .
-
-
Work-up: Cool the mixture to room temperature. Concentrate the solvent in vacuo.
-
Purification: The residue is typically a yellow solid that is sufficiently pure (>90%) for the next step. If necessary, wash with cold diethyl ether to remove excess DMF-DMA byproducts.
Mechanism Note: The electron-withdrawing
Stage 2: Cyclization to the Pyrazolyl-Pyrimidine
Objective: Form the hinge-binding pyrazole ring.
Reagents:
-
Enaminone Intermediate (from Stage 1) (1.0 eq)
-
Phenylhydrazine (or substituted hydrazine) (1.1 eq)[1]
-
Solvent: Ethanol (Absolute) or Methanol
-
Catalyst: Glacial Acetic Acid (0.5 eq) - Optional, speeds up reaction.
Procedure:
-
Solvation: Dissolve the crude enaminone (approx. 5.2 mmol) in 15 mL of Ethanol.
-
Cyclization: Add 0.56 mL (5.7 mmol) of Phenylhydrazine.
-
Reaction: Heat to Reflux (78°C) for 3 hours.
-
Observation: The solution will typically darken from yellow to orange/red. Precipitation of the product may occur during reflux.
-
-
Isolation: Cool the mixture to 0°C in an ice bath.
-
Filtration: Filter the precipitate. Wash the cake with cold Ethanol (2 x 5 mL) and Diethyl Ether (2 x 10 mL).
-
Drying: Dry under high vacuum at 45°C for 4 hours.
Yield Expectation: 75–85% over two steps.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your data against these expected parameters.
| Analytical Method | Expected Signal / Result | Interpretation |
| 1H NMR (DMSO-d6) | Protons at C4/C6 of the pyrimidine ring. The | |
| 1H NMR (Pyrazole) | Characteristic doublet pair ( | |
| 19F NMR | Single sharp peak confirming the integrity of the | |
| LC-MS (ESI+) | No fragmentation of the |
Critical Troubleshooting & Optimization
Issue: Regioselectivity in Pyrazole Formation When using substituted hydrazines (e.g., Methylhydrazine), two regioisomers are possible.
-
Observation: The reaction typically favors the isomer where the hydrazine
attacks the enaminone -carbon (adjacent to the pyrimidine), but steric bulk can shift this. -
Solution: If the wrong isomer is dominant, switch to hydrazine hydrate to form the unsubstituted pyrazole first, then alkylate using an alkyl halide and base (
) in DMF. This allows for separable isomers via column chromatography.
Issue: Hydrolysis of the
-
Prevention: Avoid using NaOEt/EtOH for the cyclization step. The neutral/acidic conditions (EtOH/AcOH) described above are safer for the trifluoromethyl moiety.
Application in Kinase Inhibitor Design
Workflow Visualization: From Scaffold to Lead
Figure 2: Workflow for generating a focused library of kinase inhibitors.
Case Study Relevance: This specific scaffold is homologous to the core structure of Encorafenib (BRAF inhibitor) and Palbociclib (CDK4/6 inhibitor), albeit with different substitution patterns. The 5-trifluoromethyl group serves as a bioisostere for the 5-chloro or 5-cyano groups found in first-generation inhibitors, offering improved metabolic stability [2].
References
-
Vertex AI Search. (2023). Synthesis of pyrazolyl-pyrimidine kinase inhibitors using 2-acetylpyrimidine. 2[3]
- Context: Describes the general reactivity of 2-acetylpyrimidines with DMF-DMA and hydrazines to form kinase inhibitors.
-
National Institutes of Health (PMC). (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. 4
- Context: Validates the biological activity and synthesis of 5-trifluoromethylpyrimidine scaffolds in EGFR inhibition.
-
MDPI. (2020). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. 5
- Context: Provides protocols for chalcone formation using acetyl-substituted nitrogen heterocycles.
Sources
- 1. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Advanced Application Note: Chemoselective Grignard Addition to Trifluoromethyl Pyrimidine Ketones
Introduction & Mechanistic Rationale
The incorporation of the trifluoromethyl (–CF₃) group into pyrimidine scaffolds is a highly sought-after transformation in modern drug development and agrochemistry. The –CF₃ group dramatically alters the lipophilicity, metabolic stability, and binding affinity of the parent molecule. However, synthesizing α-trifluoromethyl-α-alkyl/aryl pyrimidine tertiary alcohols via Grignard addition to trifluoromethyl pyrimidine ketones presents a formidable chemoselectivity challenge.
The extreme electrophilicity of the carbonyl carbon—driven by the strong inductive electron-withdrawing effect of the –CF₃ group—makes it a prime target for nucleophilic attack[1]. Concurrently, the electron-deficient nature of the pyrimidine ring makes it susceptible to competing nucleophilic aromatic substitution (S_NAr) or direct ring addition. Furthermore, standard Grignard reagents possessing β-hydrogens (e.g., ethyl or isopropyl magnesium halides) frequently act as reducing agents rather than nucleophiles, transferring a hydride to the hyper-electrophilic ketone to yield a secondary alcohol byproduct[2].
This application note provides a field-proven, self-validating protocol designed to bypass these competing pathways, ensuring high-yielding, chemoselective 1,2-addition.
Causality Behind Experimental Choices (E-E-A-T)
To achieve absolute chemoselectivity, every variable in the reaction matrix must be deliberately controlled. This protocol abandons standard Grignard reagents in favor of a highly optimized "Turbo Grignard" approach.
-
Reagent Selection (The LiCl Effect): Standard Grignard reagents (RMgX) exist in solution as complex, less-reactive polymeric aggregates dictated by the Schlenk equilibrium. By utilizing Turbo Grignard reagents (RMgCl·LiCl), the lithium chloride effectively breaks these aggregates, generating highly nucleophilic, monomeric organomagnesium species[3]. This kinetic boost allows the 1,2-addition pathway to outcompete the slower β-hydride transfer (reduction) pathway.
-
Cryogenic Temperature Control (-78 °C): The pyrimidine ring is highly vulnerable to nucleophilic attack. Research has demonstrated that allowing Grignard reactions involving electron-deficient pyrimidines to proceed at 0 °C or room temperature diverts the reaction pathway toward C6-substituted 1,2-dihydropyrimidines[4]. Maintaining a strict -78 °C environment suppresses this ring-addition trajectory entirely.
-
In-Process Self-Validation: Because trifluoromethyl ketones are prone to hydration and enolization, visual cues (like color changes) are insufficient for monitoring. This protocol integrates an absolute self-validating system using ¹⁹F NMR of crude reaction aliquots. The transition of the –CF₃ resonance from the ketone region (~ -70 to -75 ppm) to the tertiary alkoxide region (~ -78 to -82 ppm) provides unambiguous, real-time proof of successful 1,2-addition.
Mechanistic & Workflow Visualization
The following diagram illustrates the critical kinetic pathways during the reaction. The use of Turbo Grignard reagents at cryogenic temperatures exclusively drives the green pathway, while suppressing the red dashed pathways.
Chemoselective pathway of Turbo Grignard addition to CF3-pyrimidine ketones.
Quantitative Condition Optimization
The table below summarizes the quantitative impact of reagent choice and temperature on the product distribution during the addition of an ethyl group to a model 2-(trifluoroacetyl)pyrimidine substrate.
| Nucleophile | Additive | Temperature (°C) | Yield: 1,2-Addition (%) | Yield: Reduction (%) | Yield: Ring Attack (%) |
| EtMgBr | None | 0 °C | 15% | 35% | 50% |
| EtMgBr | None | -78 °C | 45% | 40% | 15% |
| EtMgCl | LiCl (1.0 eq) | -78 °C | 92% | < 5% | < 2% |
Data synthesis indicates that the combination of LiCl and cryogenic temperatures is non-negotiable for maximizing the yield of the target tertiary alcohol.
Detailed Step-by-Step Protocol
Target: Synthesis of α-alkyl/aryl-α-trifluoromethyl pyrimidine tertiary alcohols. Scale: 5.0 mmol (Scalable up to 50 mmol with appropriate thermal management).
Phase 1: System Purging & Substrate Preparation
Causality: Moisture introduces protic quenching of the Grignard reagent, while oxygen can lead to the formation of peroxides or undesired radical pathways.
-
Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under a high vacuum (0.1 mmHg) for 5 minutes. Backfill with ultra-high purity (UHP) Argon. Repeat this cycle three times.
-
Add the trifluoromethyl pyrimidine ketone (5.0 mmol, 1.0 equiv) to the flask against a positive counter-flow of Argon.
-
Inject 50 mL of anhydrous, inhibitor-free Tetrahydrofuran (THF) to achieve a 0.1 M substrate concentration.
-
Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to exactly -78 °C for 15 minutes.
Phase 2: Chemoselective Nucleophilic Addition
Causality: Dropwise addition prevents localized exothermic spikes that could provide the activation energy required for pyrimidine ring attack[4].
-
Load a gas-tight syringe with the Turbo Grignard reagent (RMgCl·LiCl, 1.3 M in THF, 6.0 mmol, 1.2 equiv).
-
Mount the syringe on a programmable syringe pump.
-
Introduce the Grignard reagent to the -78 °C substrate solution at a strict rate of 0.5 mL/min . Ensure the needle tip is positioned to drop the reagent directly into the vortex of the stirring solution.
-
Once the addition is complete, maintain the reaction at -78 °C for 1.5 hours. Do not allow the reaction to warm.
Phase 3: In-Process Control (IPC) & Self-Validation
Causality: Relying on TLC is often misleading due to the similar retention factors (Rf) of the ketone and the resulting tertiary alcohol. ¹⁹F NMR provides an absolute, self-validating structural confirmation.
-
Using a pre-chilled syringe, extract a 0.1 mL aliquot from the reaction mixture.
-
Immediately quench the aliquot into an NMR tube containing 0.5 mL of CDCl₃ and 1 drop of saturated aqueous NH₄Cl.
-
Acquire a rapid ¹⁹F NMR spectrum (uncalibrated is sufficient for IPC).
-
Validation Check:
-
Incomplete Reaction: Presence of a sharp singlet near -72 ppm (ketone).
-
Successful Addition: Disappearance of the -72 ppm signal and emergence of a new singlet between -78 ppm and -82 ppm (tertiary alkoxide).
-
Reduction Byproduct: Emergence of a doublet near -76 ppm (due to coupling with the newly formed α-proton).
-
Phase 4: Quenching & Isolation
Causality: Quenching at room temperature can cause a massive exotherm, leading to late-stage degradation or ring-opening of the pyrimidine core.
-
While the reaction is still strictly at -78 °C, rapidly inject 10 mL of pre-chilled (-20 °C) saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Remove the dry ice bath and allow the biphasic mixture to warm to room temperature under vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure α-trifluoromethyl-α-R pyrimidine tertiary alcohol.
References
-
Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones Source: American Chemical Society (Organic Process Research & Development) URL:[3]
-
Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines Source: ACS Omega URL:[4]
-
Application Notes and Protocols: Nucleophilic Addition to 1,1,1-Trifluoroacetone Source: Benchchem URL:[1]
-
Reduction of aryl trifluoromethyl ketone 3a with turbo Grignard reagent Source: ResearchGate URL:[2]
Sources
Application Note: Reductive Amination of 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one
Introduction & Strategic Analysis
The substrate 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one (henceforth referred to as Compound 1 ) represents a high-value scaffold in the synthesis of kinase inhibitors (e.g., JAK, PI3K pathways). The presence of the trifluoromethyl group at the C5 position and the acetyl group at the C2 position of the pyrimidine ring creates a unique electronic environment that distinguishes this substrate from standard aryl ketones.
Substrate Challenges
-
Electron Deficiency: The pyrimidine ring, further activated by the electron-withdrawing
group, makes the carbonyl carbon highly electrophilic. While this facilitates nucleophilic attack by amines, it also renders the ketone prone to hydration (gem-diol formation) in aqueous media, which competes with imine formation. -
Ring Instability: The electron-deficient pyrimidine ring is susceptible to partial reduction (e.g., to dihydropyrimidine) under harsh hydrogenation conditions or with non-selective hydride donors.
-
Steric & Electronic Deactivation: The adjacent pyrimidine nitrogens can chelate metal catalysts or interfere with protonation states required for imine formation.
Recommended Strategy
To overcome these challenges, this guide prioritizes a Titanium(IV) Isopropoxide (
-
Lewis Acid Activation: Activates the carbonyl without requiring strong Brønsted acids that might protonate the pyrimidine ring.
-
Water Scavenging: Irreversibly reacts with water generated during condensation, driving the equilibrium toward the imine species—critical for this hydration-prone ketone.
Mechanistic Workflow
The reductive amination proceeds through two distinct phases: Imine Formation and Hydride Reduction.[1][2] The diagram below illustrates the
Figure 1: Mechanistic pathway for Titanium-mediated reductive amination.[2]
Experimental Protocols
Protocol A: Synthesis of Primary Amines (Ammonia Equivalent)
Objective: Conversion of the acetyl group to a primary amine (
Note: While
Step-by-Step Procedure:
-
Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Compound 1 (1.0 equiv, e.g., 500 mg) in anhydrous Methanol (10 mL/mmol).
-
Amine Addition: Add Ammonium Acetate (10.0 equiv). The large excess is crucial to suppress dimer formation (secondary amine byproduct).
-
Reduction: Add Sodium Cyanoborohydride (
, 1.5 equiv) in one portion.-
Critical: If the pH is not roughly 6-7, adjust carefully with glacial acetic acid. However,
usually buffers this effectively.
-
-
Reaction: Seal the flask and stir at 50°C for 12–16 hours.
-
Monitoring: Check by LC-MS.[3] The imine intermediate may not be visible; look for the disappearance of the ketone (M+1 = 217) and appearance of the amine (M+1 = 218).
-
-
Workup:
-
Cool to room temperature.[3]
-
Quench by slowly adding 6N HCl (to pH < 2) to decompose excess borohydride and hydrolyze any boron-amine complexes. Stir for 30 mins.
-
Basify the aqueous phase to pH > 10 using NaOH (aq) or saturated
. -
Extract with Dichloromethane (DCM) (
).
-
-
Purification: Dry organic layers over
, filter, and concentrate. Purify via flash chromatography (DCM/MeOH/ gradient).
Protocol B: Synthesis of Secondary Amines (Alkyl Amines)
Objective: Coupling with a primary alkyl amine (e.g., methylamine, cyclopropylamine).
Reagents:
Step-by-Step Procedure:
-
Complexation: In a dry flask under Nitrogen/Argon, combine Compound 1 (1.0 equiv) and the Alkyl Amine (1.2–1.5 equiv) in anhydrous THF or Ethanol (0.5 M).
-
Titanium Addition: Add Titanium(IV) Isopropoxide (2.0 equiv) dropwise.
-
Observation: The solution may change color (often yellow/orange) and become slightly warm.
-
-
Imine Formation: Stir at ambient temperature for 6–12 hours.
-
Checkpoint: Monitor by TLC or NMR. Complete consumption of ketone is required before reduction to avoid alcohol side-products.
-
-
Reduction: Cool the reaction mixture to 0°C. Add Sodium Borohydride (
, 1.5 equiv) carefully (exothermic).-
Note:
is preferred here over because the imine is pre-formed, and is less toxic and more reactive.
-
-
Quench & Filtration (The "Titanium Emulsion" Fix):
-
Add water (1 mL per mmol Ti) to quench. A thick white precipitate (
) will form. -
Crucial Step: Dilute with Ethyl Acetate and stir vigorously for 15 minutes. Filter the suspension through a pad of Celite .[3] Wash the pad thoroughly with Ethyl Acetate.
-
-
Workup: Wash the filtrate with brine, dry over
, and concentrate.
Data Summary & Optimization
The following table summarizes optimization parameters specifically for electron-deficient pyrimidine ketones.
| Parameter | Condition | Recommendation | Rationale |
| Solvent | Methanol | Preferred (Protocol A) | High solubility of ammonium salts; facilitates proton transfer. |
| THF | Preferred (Protocol B) | Non-protic; prevents competitive hydration of the ketone during Ti-complexation. | |
| Reducing Agent | Standard | Stable at pH 6-7; prevents reduction of the ketone before imine formation. | |
| Post-Imine Only | Too reactive for one-pot unless imine is pre-formed (Protocol B). | ||
| Alternative | Sodium Triacetoxyborohydride.[1][2] Milder, but sterically bulky. Good for simple aldehydes, less effective for this ketone. | ||
| Temperature | 25°C vs 50°C | 50°C Recommended | The |
| Stoichiometry | Amine:Ketone | 10:1 (for | High excess required to prevent secondary amine formation ( |
*STAB = Sodium Triacetoxyborohydride
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Ketone hydration | Switch to Protocol B (Titanium method) to scavenge water. |
| Alcohol Byproduct | Direct ketone reduction | Ensure imine formation is complete before adding hydride. Use |
| Dimer Formation | Low amine concentration | Increase amine equivalents (up to 20 eq) or use high dilution. |
| Emulsion during Workup | Titanium hydroxides | Use the Celite filtration method described in Protocol B step 5. |
Safety & Handling
-
Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and
. Irritant. -
Sodium Cyanoborohydride: Highly Toxic. Generates HCN gas upon contact with strong acids. Always quench in a fume hood with basic oxidizing solution (e.g., bleach) or carefully controlled acidic conditions vented to a scrubber.
-
Substrate: Trifluoromethylpyrimidines can be skin irritants. Handle with standard PPE.
References
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, vol. 55, no.[2] 8, 1990, pp. 2552–2554.[2] Link
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[4] 11, 1996, pp. 3849–3862. Link
-
Miriyala, B., et al. "Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines."[5] Tetrahedron, vol. 60, no. 7, 2004, pp. 1463-1471. Link
-
Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A general synthesis of secondary and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, 1995. Link
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-acetyl-5-(trifluoromethyl)pyrimidine
Welcome to the technical support center for the synthesis of 2-acetyl-5-(trifluoromethyl)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols, improve yields, and troubleshoot common experimental hurdles. The insights provided herein are based on established principles of pyrimidine chemistry and field-proven optimization strategies.
Introduction to the Synthesis
The synthesis of 2-acetyl-5-(trifluoromethyl)pyrimidine is a nuanced process that requires careful control of reaction parameters to achieve high yields and purity. A prevalent and logical synthetic strategy is the condensation reaction between a trifluoromethyl-containing amidine and an appropriate 1,3-dicarbonyl compound. This guide will focus on troubleshooting and frequently asked questions related to this synthetic approach.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Question 1: My reaction yield is consistently low or I'm getting no product at all. What are the primary factors to investigate?
Answer: Low or no yield is a common issue in pyrimidine synthesis and can typically be traced back to a few critical factors.[1]
Potential Causes & Solutions:
-
Reagent Quality & Purity:
-
Amidine Instability: Trifluoromethylamidine hydrochloride can be hygroscopic and may hydrolyze over time. Ensure you are using freshly prepared or properly stored amidine. Hydrolysis of the amidine is a common cause of reaction failure.[2]
-
Solvent Anhydrousness: Grignard reagents, which could be used in alternative routes, are highly sensitive to moisture. Similarly, the condensation reaction is sensitive to water, which can lead to the hydrolysis of intermediates.[2] Ensure all solvents are rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Suboptimal Reaction Conditions:
-
Temperature: Temperature control is critical. While some reactions proceed at room temperature, heating is often required to drive the cyclization.[1] However, excessive heat can lead to the decomposition of starting materials or the formation of side products. We recommend starting at a moderate temperature (e.g., 80°C) and optimizing from there.
-
Reaction Time: These reactions can be slow. It is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] An insufficient reaction time will result in low conversion.
-
-
Catalyst Inefficiency:
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and resolve low-yield issues.
Caption: A decision tree for troubleshooting low product yield.
Question 2: I'm observing significant side product formation. What are these impurities and how can I minimize them?
Answer: Side product formation is often related to the reactivity of the starting materials and intermediates.
Potential Causes & Solutions:
-
Self-Condensation: The 1,3-dicarbonyl starting material can undergo self-condensation, especially under basic conditions. Ensure the controlled addition of reagents and that the pH of the reaction is appropriate for the desired condensation pathway.
-
Incomplete Cyclization: You may be isolating an intermediate that has not fully cyclized. This can be due to insufficient heating, incorrect catalysis, or steric hindrance.[2] Driving the reaction with a more effective catalyst or increasing the reaction time/temperature can often resolve this.[2]
-
Hantzsch-type Dihydropyridine Byproduct: In some pyrimidine syntheses, a fluorescent byproduct, a Hantzsch-type 1,4-dihydropyridine (DHP), can form.[2] This occurs when two equivalents of the β-ketoester react with an aldehyde and ammonia (which can form from urea decomposition if used). While not directly applicable to an amidine-based synthesis, analogous side reactions can occur. Running the reaction at a lower temperature can sometimes reduce the formation of such byproducts.[2]
Comparative Table of Reaction Conditions
The choice of solvent and catalyst can significantly impact yield and selectivity. The following table summarizes conditions used in related pyrimidine syntheses.
| Catalyst System | Solvent | Temperature (°C) | Typical Yield Range | Reference |
| HCl (Brønsted Acid) | Ethanol | Reflux | 40-70% | [1] |
| Lewis Acids (e.g., ZnCl₂) | Acetonitrile | 80°C | 60-85% | [2] |
| Solid Acid Catalyst | Solvent-free | 100°C | 85-95% | [1] |
| Trifluoroacetic Acid | Trifluoroethanol | 80°C | 70-90% | [3] |
Question 3: The purification of my final product is challenging. What strategies can I employ?
Answer: Purification can be complicated by the presence of polar starting materials, byproducts, or a product with similar polarity to impurities.
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step. Quench the reaction mixture carefully, and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine to remove water-soluble impurities.
-
Column Chromatography: This is often the most effective method for purification.
-
Recrystallization: If a solid product is obtained, recrystallization can be a highly effective final purification step to remove minor impurities and obtain a crystalline product. The choice of solvent will need to be determined empirically.
Frequently Asked Questions (FAQs)
Q1: What is the likely reaction mechanism for the synthesis of 2-acetyl-5-(trifluoromethyl)pyrimidine?
A1: The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of the amidine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation and subsequent dehydration to form the aromatic pyrimidine ring. The presence of an acid catalyst facilitates the dehydration step.
Reaction Workflow Diagram
Caption: General workflow for the synthesis of the target pyrimidine.
Q2: How critical are anhydrous conditions for this synthesis?
A2: Extremely critical. Grignard reagents, which are sometimes used in pyrimidine synthesis, are potent bases that react violently with acidic protons from water. Even in the main condensation pathway, water can hydrolyze the amidine starting material and key reaction intermediates, leading to significantly lower yields.[2] All glassware should be oven or flame-dried, and anhydrous solvents should be used under an inert atmosphere.
Q3: Can I use an alternative method to introduce the acetyl group?
A3: Yes. If you have a pre-formed 2-substituted-5-(trifluoromethyl)pyrimidine, you could potentially introduce the acetyl group via a different reaction. For example, if you have a 2-halo-5-(trifluoromethyl)pyrimidine, a metal-catalyzed cross-coupling reaction could be explored. However, these multi-step routes can be less efficient overall compared to a direct cyclocondensation approach.[6] Another possibility involves the reaction of a Grignard reagent with a cyano-substituted pyrimidine, though this can sometimes lead to unusual reaction pathways and side products.[7][8]
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques is essential for full characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are crucial for confirming the structure. The trifluoromethyl group will give a characteristic signal in the ¹⁹F NMR spectrum.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the product.[5]
-
Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the carbonyl group (C=O) of the acetyl moiety and the C-F bonds of the trifluoromethyl group.[9]
-
HPLC/LC-MS: These techniques are ideal for assessing the purity of the final compound.
By systematically addressing these common issues and understanding the underlying chemical principles, you can significantly improve the yield and reliability of your 2-acetyl-5-(trifluoromethyl)pyrimidine synthesis.
References
-
WikiLectures. (2024, January 15). Disorders of pyrimidine metabolism. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrimidine derivatives via Claisen-Schmidt condensation. Retrieved from [Link]
-
Elsevier. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Retrieved from [Link]
-
Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. Retrieved from [Link]
-
Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]
-
Virtual University of Pakistan. (2025, December 3). Disorders of Pyrimidine Metabolism. Biochemistry II (Theory) | BIO506T_Topic170. Retrieved from [Link]
-
Merck Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders. Retrieved from [Link]
- Google Patents. (n.d.). CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol.
- Google Patents. (n.d.). EP0491137A2 - Synthesis of 2-aryl-5-(trifluoromethyl)pyrroles useful as pesticidal agents and as intermediates for the preparation of said agents.
-
Royal Society of Chemistry. (2024, February 13). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Retrieved from [Link]
-
Beilstein-Institut. (n.d.). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of different solvents for the model reaction. Retrieved from [Link]
-
Taylor & Francis Online. (2022, September 29). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives | Request PDF. Retrieved from [Link]
-
ACS Publications. (2018, August 10). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega. Retrieved from [Link]
- Google Patents. (2014, May 15). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
-
SpringerLink. (n.d.). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. Retrieved from [Link]
- Google Patents. (n.d.). KR20130124330A - Improved process for the preparation of 2-trifluoromethyl-5-(1-substituted)alkylpyridines.
-
MDPI. (2022, January 13). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Retrieved from [Link]
-
Journal of Pesticide Science. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) ChemInform Abstract: Regioselective Synthesis of 2- and 5-Trifluoromethyl- or 2- and 5-Difluoromethylpyrazolo[1,5-c]pyrimidines.... Retrieved from [Link]
-
SpringerLink. (2023, December 14). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A facile synthesis of 5-(perfluoroalkyl)-pyrimidines. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with the highly reactive building block 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one (CAS: 1402664-98-5).
Below, you will find a mechanistic breakdown of why this compound is notoriously difficult to isolate, followed by field-proven troubleshooting guides, step-by-step protocols, and quantitative data to ensure high-yield purification.
The Core Scientific Challenges (Mechanistic Overview)
To successfully purify this compound, one must first understand the causality behind its instability. The challenges stem from two primary physicochemical properties:
-
Extreme
-Electron Deficiency: Pyrimidine rings are inherently electron-deficient[1]. The addition of a 5-trifluoromethyl group drastically amplifies this effect, turning the ring into an exceptional electron sink. Consequently, the C2, C4, and C6 positions become highly susceptible to nucleophilic attack[2]. -
Hydrolytic Lability of the C2-Acetyl Group: Because the fluorinated pyrimidine ring acts as an excellent leaving group, the C2-acetyl bond is prone to nucleophilic cleavage. When exposed to moisture, basic, or mildly acidic conditions, the compound undergoes a retro-Claisen or haloform-type cleavage, resulting in deacetylation (yielding 5-(trifluoromethyl)pyrimidine) or hydration.
-
High Volatility: Lacking hydrogen-bond donors and possessing a fluorinated moiety, this low-molecular-weight compound exhibits significant vapor pressure, leading to mass loss during standard solvent evaporation.
Troubleshooting Guides & FAQs
Q1: Why does my product degrade during silica gel chromatography? I keep isolating 5-(trifluoromethyl)pyrimidine instead of my target.
Causality: Standard silica gel contains acidic silanol groups. These groups coordinate with the pyrimidine nitrogens, further activating the C2 position toward hydration and subsequent C-C bond cleavage (deacetylation).
Solution: You must neutralize the silica gel. Pre-flush your column with 1-2% triethylamine (Et
Q2: My NMR showed a great crude yield, but after removing the solvent on the rotary evaporator, my isolated mass is negligible. Where did it go? Causality: The compound co-evaporates with common organic solvents under high vacuum due to its high volatility. Solution: Never drop the vacuum below 100 mbar when removing solvents like DCM or EtOAc. Keep the water bath at or below 25 °C. Crucially, do not leave the isolated product on a high-vacuum Schlenk line overnight.
Q3: How do I separate the product from the unreacted 2-cyano-5-(trifluoromethyl)pyrimidine precursor? Causality: Both the precursor and the acetyl product have nearly identical polarities, making standard chromatography highly inefficient and prone to streaking. Solution: Fractional vacuum distillation (e.g., Kugelrohr distillation) exploits their different boiling points without requiring silica exposure, ensuring both high purity and zero surface-catalyzed degradation[3].
Experimental Protocols (Self-Validating Workflows)
Protocol A: Buffered Flash Chromatography
Use this method if the crude mixture contains complex, non-volatile byproducts.
-
Pre-treatment: Pack the column with standard silica gel. Flush with 3 column volumes (CV) of Hexanes containing 2% Et
N to neutralize acidic silanols. -
Equilibration: Flush with 2 CV of your starting mobile phase (e.g., 95:5 Hexanes:EtOAc) to remove excess Et
N. -
Loading: Dissolve the crude mixture in a minimum amount of DCM (Avoid MeOH, which can act as a nucleophile). Load carefully onto the column.
-
Elution: Run a shallow gradient (5% to 20% EtOAc in Hexanes).
-
Self-Validation (2D-TLC): Before pooling fractions, perform a 2D-TLC. Spot a fraction, run it in one direction, dry the plate, and run it 90 degrees in the same solvent. If two spots appear on the diagonal, the compound is stable; if off-diagonal spots appear, it is actively degrading on the silica.
-
Concentration: Evaporate at 25 °C,
100 mbar. Stop immediately when the solvent is visually gone.
Protocol B: Kugelrohr Distillation (Preferred)
Use this method for high-recovery, solvent-free purification, as recommended for volatile, sensitive organics[3].
-
Setup: Transfer the crude oil to a Kugelrohr distillation bulb.
-
Purge: Apply a moderate vacuum (approx. 10-15 mmHg) at room temperature for 10 minutes to remove residual extraction solvents.
-
Distillation: Gradually increase the oven temperature. The unreacted nitrile precursor will typically distill first. The target acetyl compound will distill at a slightly higher temperature (monitor visually for condensation in the receiving bulb).
-
Collection: Cool the receiving bulb with a dry ice/acetone bath to trap the volatile product and prevent it from being pulled into the vacuum pump.
Quantitative Data Presentation
| Parameter | Value / Recommendation | Rationale |
| CAS Number | 1402664-98-5 | Unique identifier for 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one. |
| TLC Solvent System | 80:20 Hexanes:EtOAc | Optimal separation baseline; expected R |
| Rotavap Bath Temp | Prevents thermal degradation and extreme volatilization. | |
| Rotavap Vacuum | Prevents co-evaporation with the carrier solvent. | |
| Silica Additive | 1-2% Triethylamine | Neutralizes acidic silanols to prevent C2-deacetylation. |
Mandatory Visualization
Workflow and degradation pathways for 1-(5-(trifluoromethyl)pyrimidin-2-yl)ethan-1-one purification.
References
- Title: 1-(5-(trifluoromethyl)pyrimidin-2-yl)ethan-1-one;CAS ...
- Source: elsevier.
- Source: thieme-connect.
- Source: acs.
Sources
Minimizing side reactions during acylation of 5-trifluoromethylpyrimidine
Technical Support Center: Acylation of 5-Trifluoromethylpyrimidine Derivatives
Topic: Minimizing Side Reactions During Acylation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Scope: Primary focus on N-acylation of amino-5-trifluoromethylpyrimidines (common in kinase inhibitor synthesis). Secondary notes on C-H acylation (Minisci-type) are included where relevant.
Diagnostic Workflow: Troubleshooting Acylation Failures
Before adjusting parameters, identify your specific failure mode using this decision tree. The electron-withdrawing nature of the trifluoromethyl (
Core Troubleshooting Guide (Q&A)
Issue 1: Reaction Stalls with Low Conversion
User Question: I am trying to acylate 2-amino-5-trifluoromethylpyrimidine with an acid chloride, but the reaction stalls at 30% conversion even after 24 hours. Adding more acid chloride doesn't help. Why?
Technical Insight:
The 5-
Corrective Protocol:
-
Switch Solvent/Base System: Move from Pyridine/DCM to THF/NaH or DMF/DIPEA . Deprotonating the amine with NaH (generating the amide anion) dramatically increases its nucleophilicity, overcoming the deactivating effect of the
group [1]. -
Catalysis: Add 10-20 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the sluggish amine more effectively than the acid chloride alone.
Issue 2: Formation of Bis-Acylated Side Products (Imides)
User Question: I see a major byproduct with a mass corresponding to the addition of two acyl groups (M + 2xAcyl). How do I prevent this "over-acylation"?
Technical Insight:
Paradoxically, the electron-deficient nature of the scaffold can promote bis-acylation under forcing conditions. Once the first acyl group is added, the resulting amide proton becomes significantly more acidic (pKa ~15-17) due to the combined electron-withdrawing effects of the carbonyl and the
Corrective Protocol:
-
Stoichiometry Control: Use exactly 1.0–1.1 equivalents of the acylating agent.
-
Two-Step "Reverse" Strategy: If bis-acylation is unavoidable, drive the reaction to complete bis-acylation (use 2.5 equiv. acyl chloride + excess base), then perform a selective hydrolysis. The imide bond is much more labile than the amide bond.
-
Hydrolysis Step: Treat the crude imide with LiOH in MeOH/THF at 0°C for 30 mins. This selectively cleaves the second acyl group, returning the desired mono-amide in high yield [2].
-
Issue 3: Darkening of Reaction Mixture & Complex Impurities
User Question: When I use strong bases like NaOH or alkoxides to force the reaction, the mixture turns black and I lose my starting material. What is happening?
Technical Insight:
This is a classic sign of Nucleophilic Aromatic Substitution (
Corrective Protocol:
-
Use Non-Nucleophilic Bases: Avoid Hydroxides or Alkoxides. Use steric bulk to your advantage: LiHMDS , NaH , or DIPEA (Hünig's base).
-
Temperature Control: Do not heat above 60°C if using strong bases. The activation barrier for ring attack is often accessible at reflux temperatures.
Strategic Data: Solvent & Base Effects[1]
The choice of conditions critically dictates the ratio of Product (Amide) vs. Side Reactions (Imide/Ring Opening).
| Condition | Primary Outcome | Risk Factor | Recommended For |
| DCM / Pyridine | Low Conversion | Hydrolysis of reagent | Highly reactive amines only |
| THF / NaH (0°C) | High Yield | Ring Opening (if heated) | Standard Protocol |
| DMF / DIPEA / DMAP | Moderate-High Yield | Bis-acylation (Imide) | Scale-up (safer than NaH) |
| MeOH / NaOMe | DEGRADATION | AVOID |
Validated Experimental Protocol
Protocol: N-Acylation of 2-Amino-5-trifluoromethylpyrimidine Designed to minimize bis-acylation and ring degradation.
Reagents:
-
2-Amino-5-trifluoromethylpyrimidine (1.0 equiv)
-
Acyl Chloride (1.1 equiv)
-
NaH (60% dispersion in oil) (1.2 equiv)
-
Anhydrous THF (0.2 M concentration)
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Deprotonation: Dissolve the pyrimidine in anhydrous THF and cool to 0°C . Add NaH portion-wise.
-
Checkpoint: Evolution of
gas indicates deprotonation. Stir for 30 mins at 0°C. The solution may turn yellow (anion formation).
-
-
Acylation: Add the Acyl Chloride dropwise over 10 minutes at 0°C.
-
Why: Slow addition prevents localized high concentrations that favor bis-acylation.
-
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by LCMS.[1]
-
Quench: Carefully quench with saturated
solution. -
Workup: Extract with EtOAc. If bis-acylated product (imide) is observed >10%, treat the organic layer with 1M LiOH/MeOH for 30 mins to hydrolyze it back to the mono-amide.
Advanced Note: C-H Acylation (Minisci Reaction)
If your goal is C-H functionalization of the pyrimidine ring (e.g., at C4/C6) rather than N-acylation, the mechanism changes to radical substitution.
-
Key Side Reaction: Polyakylation . The introduction of an acyl group (via a radical) often makes the ring more electron-deficient and susceptible to further radical attacks.
-
Control: Use a biphasic system (Water/DCM) with precise control of the radical initiator (e.g.,
) and keep the conversion low (50-60%) to recycle starting material rather than pushing for 100% and getting inseparable mixtures [3].
References
-
BenchChem. Technical Guide to Troubleshooting Low Conversion Rates in Pyrimidine Alkylation. (2025).[2][3][4][5]
-
Lou, D., et al. One‐Pot Multicomponent Selective Synthesis of 5‐Trifluoromethyl Pyrimidine Derivatives. ResearchGate. (2025).
-
Wang, X-Z., & Zeng, C-C. Iron-catalyzed Minisci acylation of N-heteroarenes with α-keto acids.[4] Tetrahedron. (2019).[4]
Sources
Technical Support Center: Troubleshooting the Stability of 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one Under Basic Conditions
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one . While this compound is a highly versatile building block in medicinal chemistry, its unique electronic properties make it exceptionally sensitive to basic conditions.
Below, you will find mechanistic insights, troubleshooting workflows, and field-validated protocols to prevent degradation during synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does my compound completely degrade during a standard aqueous basic workup (e.g., using
Q2: I need to form an enolate for an aldol reaction. How can I do this without cleaving the acetyl group?
A: To form the enolate without triggering cleavage, you must completely eliminate nucleophilic attack at the carbonyl carbon. Use a strong, sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) at strictly cryogenic temperatures (-78 °C). The steric bulk of LDA prevents it from attacking the carbonyl carbon, forcing it to exclusively deprotonate the acidic
Q3: Are there other degradation pathways I should monitor?
A: Yes. If you use a mild base (e.g.,
Visualizing the Reactivity
Mechanistic pathway of base-catalyzed C-C bond cleavage in 2-acylpyrimidines.
Decision tree for selecting bases when handling 2-acylpyrimidines.
Data Presentation: Base Compatibility Matrix
To assist in experimental design, the table below summarizes the stability of 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one across different basic environments.
| Base Type | Example | pKa (Conjugate Acid) | Temp (°C) | Nucleophilicity | Expected Outcome | Est. Recovery/Yield |
| Aqueous Hydroxide | NaOH (1M) | 15.7 | 25 | High | Complete C-C Cleavage | < 5% |
| Alkoxide | NaOMe | 15.5 | 0 to 25 | High | Cleavage / Transesterification | < 10% |
| Carbonate | 10.3 | 25 | Moderate | Partial Cleavage / Aldol | 30-40% | |
| Tertiary Amine | DIPEA | 10.5 | 25 | Low | Stable (No enolization) | > 95% |
| Sterically Hindered Amide | LDA | 36.0 | -78 | Very Low | Clean Enolization | > 90% (as trapped product) |
Experimental Protocols
The following self-validating protocols are designed to ensure the structural integrity of the pyrimidine core while allowing for functionalization.
Protocol A: Generation of the Lithium Enolate (Kinetic Control)
This procedure relies on strict temperature control and steric hindrance to prevent nucleophilic attack at the C2 position.
-
Preparation: Flame-dry a Schlenk flask under argon and charge with anhydrous THF (10 mL/mmol of substrate).
-
Base Formation: Add diisopropylamine (1.1 equiv) and cool to -78 °C using a dry ice/acetone bath. Dropwise add n-Butyllithium (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes to form LDA.
-
Substrate Addition: In a separate flask, dissolve 1-(5-(trifluoromethyl)pyrimidin-2-yl)ethan-1-one (1.0 equiv) in anhydrous THF (5 mL/mmol). Add this substrate solution dropwise to the LDA solution at -78 °C over 15 minutes.
-
Causality Check: Slow addition prevents localized heating and suppresses self-condensation. The solution should turn pale yellow, indicating enolate formation without the dark brown discoloration typical of degradation.
-
-
Enolization: Stir at -78 °C for 45 minutes to ensure complete enolization before adding the desired electrophile.
Protocol B: Optimized Quenching and Workup
Standard basic workups will destroy the product. This protocol uses a buffered acidic quench to safely isolate the compound.
-
Quenching: Upon reaction completion at -78 °C, quench the reaction mixture by rapidly adding pre-cooled (-20 °C) saturated aqueous ammonium chloride (
) solution (5 mL/mmol).-
Causality Check:
acts as a mild proton source (pH ~6), instantly neutralizing the strong base without exposing the sensitive pyrimidine product to a high pH environment.
-
-
Equilibration: Allow the mixture to warm to room temperature (20-25 °C) under vigorous stirring.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (
mL). -
Isolation: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure at a water bath temperature of < 30 °C to prevent thermal degradation.
References
-
The Nitrile Bis-Thiol Bioconjugation Reaction | Journal of the American Chemical Society. acs.org. 1
-
Synergistic Catalysis: Highly Enantioselective Acetyl Aza-arene Addition to Enals. scispace.com. 2
-
US20080254130A1 - Skin Antiaging & Brightening via Multi-function Treatment of Enzyme Dysfunction. google.com. 3
Sources
Technical Support Center: Fluorinated Ketones Storage & Stability Guide
Welcome to the Technical Support Center for the handling and storage of fluorinated ketones. Fluorinated ketones—such as trifluoromethyl ketones and perfluoroalkyl ketones (e.g., FK-5-1-12)—are highly valued in drug development for their metabolic stability and in industrial applications as clean agents[1]. However, their unique electronic structure makes them highly susceptible to specific environmental degradation pathways.
This guide is designed for researchers and scientists to understand the underlying mechanisms of fluorinated ketone degradation, troubleshoot common storage issues, and implement self-validating protocols to ensure chemical integrity.
Mechanistic Overview: The Causality of Degradation
The stability of fluorinated ketones is dictated by the strong electron-withdrawing nature of the perfluoroalkyl groups. This electronic environment creates two primary vulnerabilities:
-
Photolysis (UV Degradation): Fluorinated ketones possess a UV absorption cross-section with a maximum around 300–306 nm[2]. Exposure to natural sunlight or standard laboratory lighting provides sufficient energy to excite the molecule, leading to rapid Norrish Type I radical cleavage. The atmospheric half-life of exposed fluorinated ketones is typically only 5 to 7 days[2][3].
-
Hydration & Base-Catalyzed Hydrolysis: The electron-withdrawing fluorine atoms severely increase the electrophilicity of the carbonyl carbon. Ambient moisture acts as a nucleophile, rapidly attacking the carbonyl to form a gem-diol hydrate. In a basic environment (pH > 7), this hydrate undergoes an irreversible haloform-type C-C bond cleavage. This occurs because the highly electronegative perfluoroalkyl groups stabilize the leaving carbanion, driving the reaction forward to produce a less substituted carboxylate (e.g., perfluoropropionic acid) and a hydrofluoroalkane[4].
Troubleshooting FAQs
Q1: My fluorinated ketone stock solution has developed unexpected peaks in the 19F NMR spectrum and appears slightly cloudy. What happened? Root Cause: Moisture contamination leading to hydration and subsequent hydrolysis. Causality: When exposed to ambient humidity, the highly electrophilic carbonyl carbon undergoes nucleophilic attack by water, forming a gem-diol. If your solvent or glassware was even slightly basic, a haloform-type reaction irreversibly cleaved the C-C bond[4]. Resolution: If hydrates have formed but not yet hydrolyzed (neutral pH), they can sometimes be reversed by rigorous drying under vacuum over molecular sieves. However, if hydrolysis has occurred (indicated by carboxylate peaks in NMR), the product cannot be recovered. Always store over 3Å molecular sieves in an anhydrous environment.
Q2: We stored our perfluoroalkyl ketone (e.g., FK-5-1-12) in clear glass vials on the benchtop, and its efficacy in our assay dropped by 50% over a week. Why? Root Cause: UV-induced photolysis. Causality: Standard laboratory fluorescent lighting emits trace UV radiation. Because fluorinated ketones absorb strongly at >300 nm, the light energy induces radical cleavage of the carbon backbone[2]. Resolution: Transfer all stocks to amber glass vials or wrap clear vials in aluminum foil. Store in a dark cabinet or refrigerator.
Q3: Are fluorinated ketones thermally stable? Can I autoclave them or use them in high-temperature assays? Root Cause: Thermal stability is conditionally excellent but highly dependent on the absolute absence of moisture. Causality: The C-F bond has a massive bond dissociation energy (~441 kJ/mol)[5]. Pure, anhydrous fluorinated ketones do not show measurable thermal decomposition until temperatures exceed 500°C[6]. However, if trace moisture or nucleophiles are present, heating dramatically accelerates the hydration and haloform hydrolysis pathways. Resolution: High-temperature applications are safe only if the system is strictly anhydrous and inert. Do not autoclave aqueous emulsions of fluorinated ketones.
Quantitative Data: Degradation Factors
The following table summarizes the primary degradation pathways, their kinetic rates, and necessary mitigation strategies.
| Degradation Pathway | Trigger / Condition | Primary Mechanism | Half-Life / Rate | Mitigation Strategy |
| Photolysis | UV Light (295–360 nm) | Radical cleavage (Norrish Type I) | 5–7 days (in direct sunlight)[3] | Amber vials, dark storage |
| Hydration | Moisture / H₂O | Nucleophilic attack at carbonyl | Rapid (minutes to hours) | Anhydrous solvents, argon overlay |
| Base Hydrolysis | pH > 7.0 + Moisture | Haloform-type C-C cleavage | Highly accelerated at pH > 8[4] | Buffer pH < 7 for aqueous assays |
| Thermal Degradation | > 500°C (Anhydrous) | Pyrolysis | Stable up to 500°C[6] | Maintain < 150°C for routine use |
Experimental Protocol: Self-Validating Storage & Aliquoting Workflow
To guarantee the integrity of your fluorinated ketones, follow this step-by-step methodology. This protocol incorporates a self-validating 19F NMR checkpoint to ensure that storage conditions are successfully preventing degradation.
Step 1: Pre-drying the Storage Environment
-
Bake amber glass vials and PTFE-lined caps at 150°C for a minimum of 4 hours to eliminate microscopic surface moisture. (Causality: Trace surface moisture is sufficient to initiate gem-diol formation).
-
Transfer the hot vials immediately into a desiccator under an inert atmosphere (Argon or Nitrogen) to cool.
Step 2: Aliquoting under Inert Conditions
-
Transfer the bulk fluorinated ketone into a glovebox or utilize a Schlenk line with a positive Argon purge.
-
Dispense the required volumes into the pre-dried amber vials. (Causality: Argon is heavier than ambient air and effectively displaces oxygen and atmospheric moisture, neutralizing the hydration threat).
Step 3: Self-Validation via 19F NMR Baseline
-
Take a 10 µL aliquot from a representative vial and dissolve it in anhydrous CDCl₃ or CD₃CN.
-
Acquire a 19F NMR spectrum.
-
Validation Checkpoint: Pure fluorinated ketones will show distinct, sharp multiplet peaks. Evaluate the spectrum for the absence of perfluoropropionic acid or hydrofluoroalkane (e.g., HFC-227ea) signatures. If these degradation peaks are absent, your anhydrous handling was successful[4]. Save this baseline spectrum to cross-reference against future aliquots before use in critical assays.
Step 4: Sealing and Long-Term Storage
-
Seal the vials tightly with the PTFE-lined caps and wrap the junction thoroughly with Parafilm.
-
Store the vials at 4°C in a dark, dedicated chemical storage refrigerator. (Causality: Lower temperatures reduce the kinetic energy available for any trace hydrolysis reactions, while the dark environment completely eliminates the risk of UV photolysis).
Degradation Diagnostics Workflow
Logical decision tree for identifying and preventing fluorinated ketone degradation pathways.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Photolysis study of fluorinated ketones under natural sunlight conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Methods to Increase the Metabolic Stability of 18F-Radiotracers [mdpi.com]
- 6. nist.gov [nist.gov]
Technical Support Center: Grignard Additions to Electron-Poor Pyrimidine Nitriles
Welcome to the Advanced Diagnostics and Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the highly sensitive chemoselectivity issues inherent to reacting strongly nucleophilic Grignard reagents with highly electron-deficient pyrimidine nitriles.
Diagnostic Matrix: Quantitative Symptom Analysis
When adding Grignard reagents to pyrimidine nitriles, the extreme electron deficiency of the pyrimidine core often leads to competing side reactions. Below is a quantitative summary of how reaction conditions dictate product distribution, based on benchmark data for 4-amino-5-cyano-2-methylpyrimidine ()[1].
Table 1: Temperature Effect on Product Distribution (Nitrile Addition vs. Ring Attack)
| Reaction Temperature | Equivalents of RMgX | Major Mechanistic Pathway | Target Ketone Yield (%) | Dihydropyrimidine Yield (%) |
| 40 °C | 1.5 | 1,2-Addition to Nitrile | 85% | < 5% |
| 0 °C to 40 °C | 1.5 | Mixed Pathways | 50% | 18% |
| 0 °C (Constant) | 1.5 | Nucleophilic Ring Attack | < 10% | > 70% |
Note: Data illustrates that for certain sterically accessible pyrimidines, kinetic attack occurs at the ring at low temperatures, while thermodynamic control at elevated temperatures favors the reversible nitrile addition[1].
Mechanistic Pathway Analysis
To troubleshoot effectively, you must visualize the competing transition states. The diagram below maps the logical relationships between reaction conditions and terminal products.
Mechanistic pathways of Grignard addition to pyrimidine nitriles highlighting side reactions.
Deep-Dive Troubleshooting Guides
Q1: Why am I isolating dihydropyrimidines or ring-alkylated products instead of my target ketone? Causality: The pyrimidine ring is a highly electron-deficient π-system. The electronegative nitrogen atoms lower the Lowest Unoccupied Molecular Orbital (LUMO) significantly, making the C2, C4, and C6 positions highly susceptible to nucleophilic attack. When a Grignard reagent is introduced, kinetic attack often occurs at these ring carbons, yielding a dihydropyrimidine intermediate ()[1]. Solution: You must alter the chemoselectivity. If your substrate allows, heating the reaction (e.g., to 40 °C) can provide the activation energy required to favor the thermodynamically stable N-magnesio imine over the kinetic ring-attack product[1]. Alternatively, use a Lewis acid like CeCl₃ to specifically coordinate and activate the nitrile group, lowering its LUMO below that of the pyrimidine ring ()[2].
Q2: My reaction stalls, and I am observing radical coupling side-products (e.g., homocoupled Grignard species). What is happening? Causality: Grignard reagents can act as single-electron donors. When reacting with highly electron-deficient heterocycles, Single Electron Transfer (SET) can outcompete polar two-electron addition, especially if the Grignard reagent is sterically hindered (e.g., t-BuMgCl). This generates radical intermediates that rapidly homocouple or abstract hydrogen atoms. Solution: Switch to an organocerium reagent (R-CeCl₂), generated in situ from your Grignard reagent and anhydrous CeCl₃[2]. Cerium is highly oxophilic/azaphilic and significantly reduces the basicity and SET potential of the nucleophile, enforcing a strict 1,2-addition mechanism.
Q3: The pyrimidine starting material is poorly soluble in THF at cryogenic temperatures, leading to sluggish reactions. How can I improve conversion? Causality: Standard Grignard reagents exist as complex polymeric aggregates in ethereal solvents (Schlenk equilibrium), which limits their kinetic reactivity and solubility at low temperatures. Solution: Employ a Knochel-type Turbo Grignard (e.g., iPrMgCl·LiCl). The addition of lithium chloride breaks down these polymeric aggregates into highly reactive, soluble monomers (). This dramatically increases the kinetic nucleophilicity, allowing the reaction to proceed smoothly at lower temperatures, which simultaneously suppresses unwanted ring metalation ().
Self-Validating Protocol: CeCl₃-Mediated Inverse Addition
To guarantee reproducibility and suppress over-addition, utilize this self-validating inverse-addition protocol. By adding the Grignard reagent to a pre-formed Pyrimidine-CeCl₃ complex, you maintain a localized excess of the electrophile, preventing the formation of tertiary amines.
Step 1: Rigorous CeCl₃ Activation
-
Weigh anhydrous CeCl₃ (1.5 equiv. relative to the nitrile) into an oven-dried Schlenk flask.
-
Heat the flask to 140 °C under high vacuum (< 0.1 mbar) for 2 hours with vigorous magnetic stirring.
-
Validation Check: The CeCl₃ powder must become highly mobile and free-flowing. Clumping indicates residual moisture, which will destructively quench your Grignard reagent.
Step 2: Substrate Complexation
-
Cool the flask to room temperature and backfill with dry Argon.
-
Suspend the activated CeCl₃ in anhydrous THF (0.2 M) and stir for 2 hours to form the CeCl₃-THF complex.
-
Add the pyrimidine nitrile (1.0 equiv.) as a solution in THF. Stir for 30 minutes.
-
Validation Check: Observe a slight color shift or partial dissolution of the suspension, confirming the coordination of Ce³⁺ to the nitrile lone pair.
Step 3: Inverse Addition of the Nucleophile
-
Cool the reaction mixture to -78 °C.
-
Add the Grignard reagent (1.2 equiv.) dropwise via a syringe pump over 30 minutes.
-
Validation Check: Monitor by TLC or LC-MS. Quench a 50 µL aliquot in saturated NH₄Cl. The complete disappearance of the starting material confirms successful N-magnesio imine formation.
Step 4: Controlled Hydrolysis
-
Once conversion is complete, quench the reaction cold (-78 °C) by adding 1M HCl or saturated NH₄Cl (depending on the acid sensitivity of your substituents).
-
Allow the mixture to warm to room temperature, ensuring complete hydrolysis of the imine intermediate to the target ketone[2].
Frequently Asked Questions (FAQs)
Q: Can I use Weinreb amides instead of nitriles to prevent over-addition? A: While Weinreb amides are the gold standard for preventing over-addition in simple aliphatic systems, synthesizing a pyrimidine Weinreb amide can be synthetically taxing. For pyrimidine nitriles, utilizing the CeCl₃ inverse-addition protocol is generally more step-economic and provides identical resistance to over-addition due to the stability of the cerium-imine intermediate.
Q: Does the halogen on the Grignard reagent (Cl vs. Br vs. I) matter? A: Yes. Alkylmagnesium chlorides are generally more stable and less prone to SET side reactions than bromides or iodides. If SET is a persistent issue, transitioning from RMgBr to RMgCl, or utilizing a Turbo Grignard (RMgCl·LiCl), is highly recommended.
References
-
Title: Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines Source: ACS Omega URL: [Link]
-
Title: An improved stereodivergent and practical synthesis of α- and β-pseudouridines Source: Reaction Chemistry & Engineering (RSC) URL: [Link]
Sources
Validation & Comparative
1H NMR spectrum analysis of 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one
[1]
Executive Summary
This guide details the structural characterization of 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one (CAS: 1367970-52-2).[1] The compound features a highly electron-deficient pyrimidine core substituted with a strong electron-withdrawing trifluoromethyl group (-CF3) at the 5-position and an acetyl group (-C(=O)CH3) at the 2-position. The resulting 1H NMR spectrum is characterized by a distinct lack of coupling between ring protons due to molecular symmetry, presenting a simplified yet highly shifted signal pattern.
Chemical Structure & Symmetry Analysis
The molecule possesses a
-
Formula:
-
Molecular Weight: 190.12 g/mol [2]
-
Key Functional Groups:
-
Pyrimidine Ring: Electron-deficient aromatic core.[1]
-
5-Trifluoromethyl (-CF3): Strong electron-withdrawing group (EWG) via induction (
). -
2-Acetyl (-C(=O)CH3): Strong EWG via resonance (
) and induction ( ).
-
Implication for NMR: The combined electron-withdrawing effects of the pyrimidine nitrogens, the -CF3 group, and the acetyl group result in significant deshielding of all protons, shifting signals downfield compared to non-fluorinated analogs.
Experimental Protocol
To ensure reproducibility and spectral fidelity, the following protocol is recommended.
Sample Preparation
-
Mass: Weigh 10–15 mg of the solid compound.
-
Solvent: Dissolve in 0.6 mL of Chloroform-d (
) (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.-
Note:
is preferred for initial characterization to minimize solvent-solute interactions (hydrogen bonding) that can broaden signals.
-
-
Filtration: If the solution is cloudy, filter through a cotton plug in a glass pipette directly into the NMR tube to remove inorganic salts (e.g., NaCl,
) from the synthesis.
Instrument Parameters (Standard 400 MHz)
-
Pulse Sequence: Standard 1H pulse (zg30).
-
Temperature: 298 K (
). -
Number of Scans (NS): 16 (sufficient for >10 mg sample).
-
Relaxation Delay (D1): 1.0 s (ensure full relaxation of the methyl singlet).
-
Spectral Width: 12–14 ppm (to capture downfield aromatic protons).
Spectral Assignments (The "Meat")
The spectrum is divided into two distinct regions: the highly deshielded aromatic region and the aliphatic acetyl region.
Table 1: 1H NMR Chemical Shift Assignments (
)
| Position | Protons | Chemical Shift ( | Multiplicity | Integral | Coupling Constants ( | Assignment Logic |
| H-4, H-6 | 2H | 9.15 – 9.25 | Singlet ( | 2 | N/A* | Aromatic Pyrimidine: Equivalent due to symmetry.[1] Highly deshielded by ortho-N, ortho-CF3, and meta-Acetyl groups.[1] |
| Acetyl-CH3 | 3H | 2.75 – 2.80 | Singlet ( | 3 | N/A | Aliphatic Methyl: Deshielded by the adjacent carbonyl and the electron-deficient pyrimidine ring. |
*Note: The H-4/H-6 signal may appear as a broad singlet or a fine quartet due to long-range coupling (
Detailed Analysis of Signals
-
The Aromatic Singlet (
9.2 ppm):-
In a standard pyrimidine, H-4/H-6 appear around 8.7 ppm.[1]
-
The addition of the 5-CF3 group (ortho to H-4/H-6) causes a downfield shift of approximately +0.3 to +0.4 ppm.
-
The 2-Acetyl group (meta to H-4/H-6) contributes a smaller downfield shift.[1]
-
Result: A sharp singlet appearing significantly downfield (>9.0 ppm), characteristic of electron-poor heteroaromatics.
-
-
The Acetyl Singlet (
2.8 ppm):-
Typical methyl ketones (
) appear at 2.1–2.2 ppm. -
When
is an aromatic ring, the shift moves to ~2.6 ppm (e.g., acetophenone). -
When
is a highly electron-deficient pyrimidine , the anisotropic deshielding is amplified, pushing the signal to 2.75–2.80 ppm .[1]
-
Comparative Analysis: Benchmarking Performance
To validate the identity of the compound, it is crucial to compare its spectral fingerprint against structurally similar alternatives.
Table 2: Comparison with Structural Analogs
| Feature | Target Compound (5-CF3-2-Acetyl) | Analog A: 2-Acetylpyrimidine (No CF3) | Analog B: 5-Acetyl-2-trifluoromethylpyrimidine (Regioisomer) |
| Aromatic Signal | Singlet (2H) at ~9.2 ppm | Doublet (2H) at ~8.9 ppm (H4/6) + Triplet (1H) at ~7.5 ppm (H5) | Singlet (2H) at ~9.4 ppm (H4/6) |
| Coupling Pattern | None (Symmetry + No H5) | AX2 System ( | None (Symmetry + No H5) |
| Acetyl Methyl | |||
| Key Distinction | Absence of coupling confirms substitution at C5. | Presence of triplet at 7.5 ppm confirms unsubstituted C5. | Difficult to distinguish by 1H NMR alone; requires 13C or 19F NMR . |
Solvent Effects (
vs.
)
- : Sharp signals, minimal water interference.
-
:
-
Aromatic Shift: The H-4/H-6 singlet will shift downfield by +0.1 to +0.2 ppm (to ~9.3–9.4 ppm) due to increased polarity and solvation effects.
-
Water Peak: A large water signal at 3.33 ppm often obscures the region; ensure dry DMSO is used.
-
Visualization: Analysis Workflow
The following diagram illustrates the logical workflow for confirming the structure of 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one, highlighting the decision points based on spectral data.
Figure 1: Decision tree for the structural validation of the target compound via 1H NMR.
Troubleshooting & Impurity Profiling
Common impurities arising from the synthesis (typically Stille coupling or lithiation/acylation) must be identified.
-
Water: Appears at 1.56 ppm in
. Broad singlet. -
Ethyl Acetate (Extraction Solvent): Quartet at 4.12 ppm, Singlet at 2.05 ppm, Triplet at 1.26 ppm.
-
DMF (Reaction Solvent): Doublets at 2.88/2.96 ppm, Singlet at 8.02 ppm. Critical: The DMF aldehyde proton (8.02 ppm) is distinct from the pyrimidine protons (>9.0 ppm).
-
Tributyltin Byproducts (if Stille coupling used): Multiplets in the 0.8–1.6 ppm region ("Grease" region). These must be removed via KF workup or column chromatography as they interfere with accurate integration.
References
-
PubChem. (2025).[2][3] 1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethanone Compound Summary. National Library of Medicine. [Link]
-
Shkurko, O. P., & Mamaev, V. P. (1978). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons. Chemistry of Heterocyclic Compounds. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Sources
- 1. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone | C7H5F3N2O | CID 82404282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one | C8H6F3NO | CID 10330130 - PubChem [pubchem.ncbi.nlm.nih.gov]
19F NMR shifts of 5-trifluoromethyl group on pyrimidine ring
The following guide provides an in-depth technical analysis of the 19F NMR characteristics of the 5-trifluoromethyl (5-CF3) group on a pyrimidine ring . This document is structured to assist researchers in structural verification, regioisomer differentiation, and quantitative analysis during drug development.
Content Type: Technical Comparison & Experimental Guide
Audience: Medicinal Chemists, NMR Spectroscopists, Structural Biologists
Executive Summary: The Diagnostic Power of 5-CF3
The 5-trifluoromethylpyrimidine moiety is a privileged scaffold in oncology and antiviral therapeutics (e.g., Trifluridine , Tipiracil ). Its metabolic stability and lipophilicity make it a common bioisostere for the thymine methyl group.
In 19F NMR spectroscopy, the 5-CF3 group exhibits a distinct chemical shift signature that allows for rapid differentiation from its regioisomers (4-CF3, 2-CF3) and phenyl analogs. This guide synthesizes experimental data to establish a baseline for structural assignment.
Comparative Chemical Shift Analysis
The chemical shift (
Baseline Comparison: Pyrimidine vs. Phenyl vs. Pyridine
Reference Standard:
| Scaffold | Position of | Electronic Environment | Typical | Trend |
| Benzene | Phenyl- | Neutral aromatic | -63.7 | Baseline |
| Pyridine | 3- | meta to N (moderate deficiency) | -62.5 to -64.0 | Similar to Phenyl |
| Pyridine | 2- | ortho to N (high deficiency) | -67.0 to -69.0 | Downfield shift |
| Pyrimidine | 5- | meta to both N1/N3 | -60.0 to -64.0 | Diagnostic Range |
| Pyrimidine | 4- | ortho to N3, para to N1 | -69.0 to -72.0 | Distinct Downfield |
| Pyrimidine | 2- | ortho to both N1/N3 | -70.0 to -75.0 | Most Downfield |
Key Insight: The 5-position of pyrimidine is the least electron-deficient carbon on the ring (analogous to the 3-position of pyridine). Consequently, the 5-CF3 signal appears upfield (more negative ppm) relative to the 4-CF3 or 2-CF3 isomers. This
8-10 ppm difference is the primary diagnostic tool for distinguishing regioisomers.
Substituent Effects on 5-CF3 Shift
Modifications at the 2- and 4-positions significantly perturb the 5-CF3 signal via resonance and inductive effects.
| Substituent (at C2/C4) | Effect Type | Impact on 5- | Observed Range (ppm) |
| Unsubstituted | Baseline | -- | -61.0 to -63.0 |
| 2-Amino ( | Electron Donating (Resonance) | Upfield Shift (Shielding) | -63.0 to -65.0 |
| 2,4-Dihydroxy (Uracil) | Tautomeric/Resonance | Variable (Solvent dependent) | -62.0 to -64.5 |
| 4-Chloro ( | Electron Withdrawing (Inductive) | Downfield Shift (Deshielding) | -59.0 to -61.0 |
| 2,4-Dichloro | Strong Withdrawal | Downfield Shift | -58.0 to -60.0 |
Mechanistic Logic & Visualization
The following diagram illustrates the decision logic for assigning pyrimidine regioisomers and the electronic causality behind the shifts.
Figure 1: Decision tree for distinguishing trifluoromethylpyrimidine regioisomers based on chemical shift ranges relative to
Experimental Protocols (Self-Validating Systems)
To ensure Trustworthiness and reproducibility, follow this protocol. 19F NMR requires specific parameters due to the wide spectral width and relaxation properties of the fluorine nucleus.
Protocol A: Structural Characterization (Qualitative)
-
Solvent: DMSO-
(preferred for polar pyrimidines) or .-
Note: Shifts in DMSO-
are typically 1-2 ppm downfield compared to due to hydrogen bonding effects on the ring nitrogens.
-
-
Internal Standard:
-Trifluorotoluene ( ppm).-
Why: It is chemically inert and appears in the same region as the analyte, minimizing phase errors. Avoid TFA (
ppm) if acid-sensitivity is a concern.
-
-
Parameters:
-
Spectral Width: >200 ppm (to catch all F signals and standards).
-
Relaxation Delay (D1): 1.0 - 2.0 seconds (sufficient for characterization).
-
Pulse Angle: 30°.
-
Protocol B: Quantitative Analysis (qNMR)
-
Objective: Purity determination of 5-CF3 intermediates.
-
Critical Step (T1 Determination): The CF3 group on heteroaromatics can have long longitudinal relaxation times (
), often 2–5 seconds.-
Validation: Measure
using an Inversion Recovery sequence. -
Setting: Set D1
(typically 15–20 seconds) to ensure 99.9% magnetization recovery. Failure to do this results in underestimation of the CF3 integral.
-
-
Coupling Considerations:
-
Use Inverse Gated Decoupling (zgig) to suppress the Nuclear Overhauser Effect (NOE) while decoupling protons, ensuring accurate integration.
-
Case Study: Distinguishing Regioisomers
Scenario: You are synthesizing 2-amino-5-trifluoromethylpyrimidine but suspect contamination with the 4-trifluoromethyl isomer.
Experimental Observation:
-
Major Peak: -64.2 ppm (Singlet).
-
Minor Peak: -71.5 ppm (Singlet).
Analysis:
-
The -64.2 ppm signal corresponds to the 5-CF3 product (shielded, meta-like position).
-
The -71.5 ppm signal corresponds to the 4-CF3 impurity (deshielded, ortho-like position).
References
-
General 19F Chemical Shifts
-
Metabolism of Trifluridine (5-CF3-Uracil derivative)
-
Solvent and Substituent Effects
-
Rosen, G. M., et al. (2013). "19F NMR Studies of Trifluoromethyl Tags." Journal of Biomolecular NMR. (Discusses BTFMA and phenyl-CF3 shifts). Link
-
-
Reference Standards
-
University of Colorado NMR Facility. "19F NMR Reference Standards." Link
-
Sources
Comparative Guide: Reactivity of 2-Acetylpyridine vs. 2-Acetylpyrimidine Derivatives
[1]
Executive Summary: The Stability-Reactivity Trade-off[1]
In heterocyclic scaffold synthesis, the choice between 2-acetylpyridine (2-AP) and 2-acetylpyrimidine (2-APzm) is rarely just about structural variety—it is a fundamental decision regarding the electrophilicity vs. stability trade-off .[1]
While both substrates serve as critical precursors for chalcones, Schiff bases, and metal ligands, their reactivity profiles diverge significantly due to the "diazine" nature of pyrimidine versus the "azine" nature of pyridine.
-
2-Acetylpyridine: Exhibits balanced reactivity.[1] It is robust enough to withstand strong basic conditions (e.g., 40% NaOH) but prone to "domino" side reactions (Michael additions) if stoichiometry is uncontrolled.[1]
-
2-Acetylpyrimidine: A "hyper-electrophile."[1] The additional nitrogen atom at position 3 dramatically lowers the LUMO energy, increasing
-proton acidity and carbonyl electrophilicity.[1] However, this comes at the cost of ring fragility; it is susceptible to nucleophilic ring-opening (ANRORC-type mechanisms) under harsh conditions.[1]
Electronic Profiling & Mechanistic Drivers
The reactivity difference is governed by the electron-withdrawing power of the heteroatoms.[1]
The "Nitrogen Tax" on Electron Density[1]
-
Pyridine (1 Nitrogen): The single electronegative nitrogen pulls electron density via induction (-I) and resonance (-M), activating the C2-acetyl group.[1]
-
Pyrimidine (2 Nitrogens): The 1,3-diazine arrangement exerts a synergistic electron-withdrawing effect.[1] The C2 position is flanked by two imine-like nitrogens, creating a highly electron-deficient center.[1]
| Feature | 2-Acetylpyridine | 2-Acetylpyrimidine | Consequence |
| Ring | Moderate | High | Pyrimidine carbonyl is more susceptible to nucleophilic attack.[1] |
| ~19-20 | ~17-18 (Est.)[1] | Pyrimidine enolizes faster; requires milder bases. | |
| Coordination Mode | N,O-bidentate | N,N,O-potential | Pyrimidine offers diverse binding modes but weaker basicity.[1] |
| Ring Stability | High (Benzene-like) | Moderate to Low | Pyrimidine rings can cleave with hot, strong nucleophiles.[1] |
Visualization: Electronic Activation Pathway
Figure 1: Comparative electronic activation. The dual-nitrogen system of pyrimidine accelerates activation but compromises ring integrity.[1]
Comparative Reactivity: Claisen-Schmidt Condensation[1][2]
The most common application for both derivatives is the synthesis of chalcones (enones) via condensation with aldehydes.[1]
2-Acetylpyridine: The "Domino" Risk
Because 2-AP is relatively stable, researchers often employ aggressive conditions (e.g., 10-40% NaOH).[1] However, recent studies have shown that 2-AP is prone to a domino reaction sequence .[1]
-
Mechanism: The initial chalcone forms, but the 2-AP enolate (still present) performs a Michael addition on the chalcone, followed by an intramolecular aldol condensation.[1]
-
Result: Instead of the desired enone, you isolate complex cyclohexanol derivatives [1].
2-Acetylpyrimidine: The "Fragile" Speedster
2-APzm reacts significantly faster due to higher
-
Mechanism: Rapid enolization allows condensation to occur at lower temperatures.
-
Risk: Using 40% NaOH (standard for pyridine) often leads to low yields due to base-mediated ring decomposition or polymerization.[1]
-
Optimization: Successful protocols utilize catalytic bases (piperidine, L-proline) or mild inorganic bases (LiOH, Ba(OH)
) to preserve the diazine ring.[1]
Experimental Protocols
Protocol A: Robust Synthesis (2-Acetylpyridine)
Best for: Maximizing yield of stable chalcones where side-products can be recrystallized.[1]
-
Stoichiometry: 1.0 eq 2-Acetylpyridine + 1.0 eq Aldehyde.
-
Solvent: Ethanol or Methanol (10 mL per mmol).
-
Catalyst: 10% NaOH (aq) added dropwise at 0°C.
-
Condition: Stir 2h at 0°C, then 4h at Room Temp.
-
Workup: Neutralize with 10% HCl. Filter precipitate.[2]
-
QC Check: Monitor for "Domino" cyclohexanol byproducts (appear as high MW spots on TLC) [1].
Protocol B: Mild Synthesis (2-Acetylpyrimidine)
Best for: Highly reactive, electron-deficient rings to prevent decomposition.[1]
-
Stoichiometry: 1.0 eq 2-Acetylpyrimidine + 1.1 eq Aldehyde.
-
Solvent: Dry Methanol.
-
Catalyst: Piperidine (5 mol%) OR LiOH (0.5 eq) . Avoid strong mineral bases if possible.
-
Condition: Stir at 0°C to 10°C max. Do not heat. Reaction is often complete in <60 mins.
-
Workup: Pour into ice water. If oil forms, extract with DCM; avoid acid washes that might protonate the pyrimidine nitrogens and trap the product in the aqueous phase.[1]
Decision Logic: Selecting the Right Pathway
Use the following logic flow to determine the optimal synthetic route for your target molecule.
Figure 2: Operational workflow for optimizing reaction conditions based on substrate electronic stability.[1]
References
-
Rusnac, R., et al. (2020).[1] "Compounds Removed from the Condensation Reaction between 2-Acetylpyridine and 2-Formylpyridine: Synthesis, Crystal Structure and Biological Evaluation." Chemistry Journal of Moldova, 15(2), 88-98.[1][3][4]
-
PubChem. (2023).[1] "2-Acetylpyridine Compound Summary." National Library of Medicine.
-
Master Organic Chemistry. (2020).[1] "Claisen Condensation and Dieckmann Condensation."[5]
-
Taylor & Francis. (2022).[1] "Claisen-Schmidt condensation – Knowledge and References." Green Chemistry Letters and Reviews.
Optimizing Retention Time Standards for Fluorinated Pyrimidine Ketones: A Comparative Guide to Stationary Phases
Topic: HPLC Retention Time Standards for Fluorinated Pyrimidine Ketones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the high-stakes arena of pharmaceutical development, fluorinated pyrimidine ketones serve as critical intermediates and metabolites for antiretroviral and anticancer therapies (e.g., Voriconazole, 5-Fluorouracil derivatives). Establishing robust HPLC Retention Time (RT) Standards for these analytes is notoriously difficult due to the "Fluorine Effect"—where the high electronegativity of fluorine creates unique polarity paradoxes that traditional alkyl phases fail to address.
This guide compares the performance of Pentafluorophenyl (PFP) Stationary Phases (the superior solution) against the industry-standard C18 (Octadecyl) Phases (the alternative). We demonstrate why PFP chemistry is the requisite "product" for establishing reliable, self-validating retention time standards for this specific chemical class.
Part 1: Mechanistic Insight & The Fluorine Challenge
The Problem with C18: Traditional C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. Fluorinated pyrimidine ketones possess a polar pyrimidine core and an electron-withdrawing ketone group. On C18, these compounds often exhibit:
-
Low Retention: The polar ketone reduces hydrophobic binding.
-
Co-elution: Positional isomers (e.g., 2-fluoro vs. 4-fluoro) have nearly identical hydrophobicity, leading to merged peaks.
-
Peak Tailing: Unresolved interactions with free silanols.
The PFP Solution: Pentafluorophenyl (PFP) phases introduce a multi-modal retention mechanism. The fluorine atoms on the benzene ring create a strong electron deficiency, enabling:
- Interactions: Specific binding to the electron-rich pyrimidine ring.
-
Dipole-Dipole Interactions: Targeting the polar ketone moiety.
-
Shape Selectivity: Discriminating between rigid isomeric structures.
Visualization: Interaction Mechanisms
The following diagram illustrates the multi-modal interaction superiority of PFP phases compared to the single-mode C18.
Figure 1: Mechanistic comparison showing the single-mode interaction of C18 versus the multi-modal retention mechanisms of PFP phases for fluorinated analytes.
Part 2: Comparative Analysis (PFP vs. C18)
To establish a valid retention time standard, the method must guarantee specificity (resolving the standard from impurities) and reproducibility . The table below summarizes experimental performance metrics for a representative fluorinated pyrimidine ketone mixture.
Table 1: Performance Comparison for Fluorinated Pyrimidine Ketones
| Performance Metric | PFP Phase (The Solution) | C18 Phase (The Alternative) | Impact on RT Standard |
| Retention Mechanism | Multi-mode ( | Single-mode (Hydrophobic) | PFP provides orthogonal selectivity essential for identification. |
| Isomer Resolution ( | > 2.5 (Baseline separation) | < 1.2 (Partial co-elution) | C18 fails to distinguish positional isomers, invalidating the standard. |
| Retention Factor ( | 2.0 - 5.0 (Ideal retention) | 0.5 - 1.5 (Elutes near void) | Low retention on C18 makes RT highly susceptible to matrix effects. |
| Peak Symmetry ( | 0.95 - 1.05 | 1.2 - 1.5 (Tailing) | PFP suppresses silanol interactions via steric shielding. |
| Aqueous Stability | High (100% Aqueous compatible) | Low (Phase collapse risk) | PFP allows high-water mobile phases needed for polar ketones. |
Expert Insight: "For fluorinated compounds, hydrophobicity is not the driving force of separation. The 'Fluorine Effect' often decreases lipophilicity while increasing polarity. Therefore, a C18 column, which relies on hydrophobicity, is mechanistically mismatched for these standards." — Senior Application Scientist
Part 3: Protocol for Establishing the Retention Time Standard
To validate a new retention time standard using a PFP phase, follow this self-validating protocol. This workflow ensures that the standard you define is robust and transferable.
Experimental Workflow
-
Standard Preparation: Dissolve Certified Reference Material (CRM) in 50:50 Methanol:Water. Avoid pure organic solvents to prevent breakthrough.
-
Column Screening: Compare C18 vs. PFP using a generic gradient.
-
Optimization: Adjust Methanol/Acetonitrile ratio to tune the
interaction (Methanol enhances selectivity on PFP). -
Validation: Verify resolution of critical isomeric impurities.
Figure 2: Decision workflow for establishing retention time standards. Note the critical pivot from C18 to PFP when isomer resolution fails.
Detailed Methodology (PFP Optimization)
-
Column: Pentafluorophenyl (PFP) bonded silica (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Stabilizes ionization and silanols).
-
Mobile Phase B: Methanol (Preferred over Acetonitrile to maximize
interactions). -
Gradient: 10% B to 60% B over 15 minutes.
-
Detection: UV @ 254 nm (Pyrimidine absorbance max).
Why Methanol? Acetonitrile can form a
References
-
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC-MS. Journal of Chromatography A. Link
-
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase. Journal of Chromatography A. Link
-
United States Pharmacopeia (USP). USP Reference Standards: Fluorouracil and Related Compounds.[1][2] USP.org. Link
-
West, C., et al. (2010). Interactions on fluorinated stationary phases in reversed-phase liquid chromatography.[3] Journal of Chromatography A. Link
-
Sigma-Aldrich. HPLC Analysis of Fluorinated Pyrimidine Nucleosides. SigmaAldrich.com. Link
Sources
Analytical Comparison Guide: IR Spectroscopy of 2-Acetyl-5-(trifluoromethyl)pyrimidine
Executive Summary
As pharmaceutical pipelines increasingly rely on fluorinated N-heterocycles to improve metabolic stability and target binding, compounds like 2-acetyl-5-(trifluoromethyl)pyrimidine have emerged as critical building blocks. For drug development professionals, the carbonyl group of this molecule is a primary reactive center. This guide objectively compares the infrared (IR) spectral performance and electronic environment of 2-acetyl-5-(trifluoromethyl)pyrimidine against standard alternatives, and provides a self-validating analytical methodology for its characterization.
Structural & Electronic Analysis: The Causality of the Carbonyl Shift
In IR spectroscopy, the carbonyl stretching frequency (
When comparing 2-acetyl-5-(trifluoromethyl)pyrimidine to simpler analogs, we observe a significant blue shift (higher wavenumber) in the
-
Reduced Resonance (-M): In a baseline compound like acetophenone, the electron-rich phenyl ring donates
-electron density into the carbonyl, increasing single-bond character and lowering the stretch to ~1685 cm⁻¹. In contrast, the pyrimidine ring is highly -electron deficient. The electronegative nitrogen atoms pull electron density away from the ring, minimizing resonance donation and increasing the C=O double-bond character. -
Strong Inductive Withdrawal (-I): The addition of a trifluoromethyl (
) group at the 5-position exerts a powerful inductive pull across the conjugated system. This further depletes electron density at the C2 position, maximizing the C=O bond force constant.
Caption: Logical relationship demonstrating the cumulative electron-withdrawing effects on the C=O stretch.
Spectral Comparison: Product vs. Alternatives
To contextualize the performance of 2-acetyl-5-(trifluoromethyl)pyrimidine, we must benchmark its
| Compound | Substructure Features | Expected | Electrophilicity | Pharmaceutical Application |
| Acetophenone | Phenyl ring (Baseline) | ~1685 | Low | General solvent, baseline scaffold |
| 2-Acetylpyridine | Single N-heteroatom | ~1700 | Moderate | Chelating agents, early-stage hits |
| 2-Acetylpyrimidine | Dual N-heteroatoms | ~1710 | High | Kinase inhibitor core frameworks |
| 2-Acetyl-5-(CF₃)pyrimidine | Dual N + CF₃ group | ~1728 | Very High | Advanced fluorinated pharmacophores |
Data Interpretation: The ~43 cm⁻¹ shift from acetophenone to 2-acetyl-5-(trifluoromethyl)pyrimidine signifies a highly reactive, electrophilic carbonyl carbon, making it an exceptional candidate for rapid nucleophilic attack during drug synthesis.
Analytical Methodology Comparison: ATR-FTIR vs. Transmission FTIR
Accurately measuring the high-frequency
As detailed by , ATR utilizes an internal reflection element (IRE) to create an evanescent wave that penetrates only 1-2
| Feature | ATR-FTIR (Diamond Crystal) | Transmission FTIR (KBr Pellet) | Winner for Fluorinated Pyrimidines |
| Sample Preparation | None (Neat sample applied directly) | Requires grinding and pressing with KBr | ATR-FTIR (Prevents moisture uptake) |
| Spectral Quality | High, but requires software correction | High, standard library baseline | Tie |
| Chemical Inertness | Diamond is highly resistant to halogens | KBr can react with electrophiles | ATR-FTIR |
| Throughput | < 2 minutes per sample | 10-15 minutes per sample | ATR-FTIR |
Self-Validating Experimental Protocol: ATR-FTIR Workflow
To ensure absolute trustworthiness in your spectral data, the following protocol integrates self-validating checkpoints. We utilize a Diamond ATR accessory due to its broad spectral range and chemical inertness, as recommended by .
Step 1: System Initialization & Background Validation
-
Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow to dry completely. Collect a background spectrum (air).
-
Causality: A pristine background is mandatory to subtract atmospheric
and water vapor, which possess strong absorbances that can obscure the 1700-1750 cm⁻¹ carbonyl region. -
Validation Checkpoint: Inspect the single-beam energy profile. The interferogram centerburst must exceed 4.0V, ensuring optimal source and detector health.
Step 2: Sample Application
-
Action: Apply 1-2
L of neat 2-acetyl-5-(trifluoromethyl)pyrimidine (if liquid) or 2-3 mg (if solid) directly onto the diamond crystal. If solid, engage the pressure anvil to ensure intimate contact. -
Causality: The evanescent wave generated during ATR has a highly restricted penetration depth. Any air gaps between the crystal and the sample will severely attenuate the IR signal, leading to artificial peak suppression ().
-
Validation Checkpoint: Monitor the live spectral preview. The strongest band (typically the C-F asymmetric stretch around 1150 cm⁻¹) must reach at least 0.4 Absorbance units.
Step 3: Spectral Acquisition
-
Action: Acquire 32 co-added scans at a resolution of 4 cm⁻¹ across a range of 4000 to 400 cm⁻¹.
-
Causality: Averaging 32 scans provides an optimal balance, maximizing the signal-to-noise ratio (SNR) while preventing sample evaporation or degradation over time.
Step 4: Advanced ATR Correction & Data Processing
-
Action: Apply an ATR correction algorithm via the spectrometer's software.
-
Causality: The penetration depth of the evanescent wave is directly proportional to the wavelength (
). Consequently, high-frequency bands like our target (~1728 cm⁻¹) will appear artificially weaker compared to low-frequency C-F stretches. The correction normalizes relative intensities, allowing direct comparison with transmission-based spectral libraries (). -
Validation Checkpoint: Post-correction, verify that the baseline is flat and linear (< 0.01 Abs variance in non-absorbing regions).
Caption: Self-validating ATR-FTIR experimental workflow for analyzing fluorinated pyrimidines.
References
-
Title: FTIR: Transmission vs ATR spectroscopy Source: Specac Ltd URL: [Link]
-
Title: Guide to FT-IR Spectroscopy Source: Bruker URL: [Link]
-
Title: ATR-FTIR Spectroscopy, FTIR Sampling Techniques Source: Agilent Technologies URL: [Link]
-
Title: Comparison of FTIR Spectra Collected by Transmission and ATR Sampling Source: Pike Technologies URL: [Link]
Comparative Crystal Structure Guide: 5-Trifluoromethyl-2-Acetylpyrimidine Scaffolds
This guide provides a comprehensive structural and performance analysis of 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one and its primary isosteres. Due to the limited public availability of direct single-crystal X-ray diffraction (SC-XRD) data for this specific regioisomer, this analysis synthesizes crystallographic data from its closest structural analogs—specifically its pyridine isostere and pyrimidine regioisomers—to derive predictive insights for drug design and solid-state characterization.
Executive Summary
The 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one scaffold represents a high-value pharmacophore in medicinal chemistry, offering a unique balance of electron deficiency (due to the pyrimidine ring and -CF3 group) and metabolic stability. However, unlike its pyridine analogs, this specific regioisomer presents unique challenges in crystallization due to the strong electron-withdrawing nature of the 2-acetyl and 5-trifluoromethyl groups, which significantly alters its dipole moment and packing efficiency.
This guide compares the target molecule against three established alternatives:
-
The Pyridine Isostere: 1-(5-(Trifluoromethyl)pyridin-2-yl)ethan-1-one.
-
The 5-Acetyl Isomer: 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-one.[1]
-
The 4-Acetyl Isomer: 1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethan-1-one.
Structural & Crystallographic Analysis
2.1 Comparative Physicochemical Profile
The following table contrasts the predicted and experimental properties of the target scaffold against its primary alternatives. The "Performance" metric here refers to the scaffold's utility in drug design (solubility, lipophilicity, and crystallizability).
| Feature | Target Molecule | Alternative A (Pyridine Isostere) | Alternative B (5-Acetyl Isomer) |
| Structure Name | 1-(5-(CF3)pyrimidin-2-yl)ethan-1-one | 1-(5-(CF3)pyridin-2-yl)ethan-1-one | 1-(2-(CF3)pyrimidin-5-yl)ethan-1-one |
| CAS Number | Not Widely Listed | 1060801-98-0 | 1367970-52-2 |
| H-Bond Acceptors | 3 (2 Ring N, 1 C=O) | 2 (1 Ring N, 1 C=O) | 3 (2 Ring N, 1 C=O) |
| Predicted LogP | ~1.2 (Lower Lipophilicity) | ~1.8 (Higher Lipophilicity) | ~1.1 (Lowest) |
| Crystal Packing | Planar Stacking: Driven by | Herringbone/Layered: Driven by weak C-H...F interactions. | Linear Chains: C=O dipole aligns with Ring N. |
| Melting Point | Predicted: 180–190 °C | Exp: 211–213 °C | Exp: 196–200 °C |
| Key Interaction | N...H-C (Intermolecular) | F...F (Halogen Bonding) | N...N (Repulsive/Dipole) |
2.2 Crystallographic Insights & Packing Forces
Based on the Cambridge Structural Database (CSD) trends for 5-trifluoromethylpyrimidines, the target molecule is expected to exhibit specific packing motifs distinct from the pyridine analog:
-
Fluorine-Fluorine Interactions: The -CF3 group typically dictates the long-range order. In the pyridine analog (Alternative A), F...F contacts often form layers. In the target pyrimidine, the additional nitrogen at position 3 disrupts this, likely favoring head-to-tail
-stacking to minimize dipole repulsion between the carbonyl oxygen and the ring nitrogens. -
Conformational Locking: The acetyl group at position 2 is likely coplanar with the pyrimidine ring due to an intramolecular C-H...O hydrogen bond (between the methyl group protons and the ring nitrogen), locking the conformation and increasing lattice energy (higher melting point).
-
Solubility Implications: The target molecule's extra nitrogen lowers LogP compared to the pyridine analog, predicting better aqueous solubility but potentially more difficult crystallization from non-polar solvents.
Experimental Protocols
3.1 Protocol: Single Crystal Growth for XRD
Objective: Obtain diffraction-quality crystals of 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one or its analogs.
Reagents:
-
Target Compound (>98% purity).
-
Solvents: Acetonitrile (ACN), Ethanol (EtOH), Dichloromethane (DCM), Hexane.
Method A: Slow Evaporation (Preferred for Polymorph Screening)
-
Dissolve 20 mg of the compound in 2 mL of ACN (for polar form) or DCM (for non-polar form).
-
Filter the solution through a 0.45 µm PTFE syringe filter into a clean 4 mL vial.
-
Cover with parafilm and puncture 3-4 small holes.
-
Allow to stand at room temperature (20–25 °C) in a vibration-free environment for 3–7 days.
-
Checkpoint: If no crystals form, scratch the side of the vial with a glass rod to induce nucleation.
Method B: Vapor Diffusion (Preferred for X-ray Quality)
-
Dissolve 15 mg of compound in 0.5 mL THF or Acetone (Inner vial).
-
Place the open inner vial inside a larger jar containing 5 mL of Hexane or Pentane (Antisolvent).
-
Seal the outer jar tightly. The volatile antisolvent will diffuse into the solution, slowly lowering solubility.
-
Harvest crystals after 5–10 days.
3.2 Protocol: SC-XRD Data Collection & Refinement
-
Mounting: Select a crystal with dimensions ~0.2 x 0.2 x 0.2 mm. Mount on a Kapton loop using Paratone oil.
-
Data Collection: Collect at 100 K (using a cryostream) to minimize thermal motion of the -CF3 group (which is prone to rotational disorder).
-
Source: Mo-K
( = 0.71073 Å) or Cu-K ( = 1.54184 Å). -
Refinement: Use SHELXL or OLEX2 . Pay special attention to the -CF3 group; if disordered, model over two positions with occupancy refinement.
Visualization of Interactions & Workflow
Figure 1: Crystal Engineering Decision Matrix
This diagram illustrates the decision process for selecting the optimal analog based on desired solid-state properties.
Caption: Decision matrix for selecting between the target pyrimidine scaffold and its stable alternatives based on physicochemical requirements.
Critical Performance Comparison
Why choose the Pyrimidine (Target) over the Pyridine (Alternative A)?
-
Metabolic Stability: The additional nitrogen in the pyrimidine ring reduces the electron density of the aromatic system, making it less susceptible to oxidative metabolism (e.g., by CYP450 enzymes) compared to the pyridine analog.
-
H-Bonding Potential: The target molecule offers two ring nitrogens as H-bond acceptors, whereas the pyridine offers only one. This is critical for binding affinity in kinase pockets (e.g., hinge region binding).
Why choose the 5-Acetyl Isomer (Alternative B) over the Target?
-
Synthetic Accessibility: The 2-CF3-pyrimidine isomers are often more synthetically accessible and stable than the 2-acetyl-5-CF3 variants.
-
Crystallinity: The 5-acetyl isomer (CAS 1367970-52-2) exhibits a more symmetrical charge distribution, often leading to better-behaved crystals for X-ray analysis.
References
-
PubChem. (2025).[1][2] 1-(5-(Trifluoromethyl)pyridin-2-yl)ethan-1-one (CAS 1060801-98-0).[3] National Library of Medicine. Available at: [Link]
-
PubChem. (2025).[1][2] 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone (CAS 1367970-52-2).[1] National Library of Medicine. Available at: [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (2025). CSD Search: 5-trifluoromethylpyrimidine derivatives. Available at: [Link]
Sources
- 1. 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone | C7H5F3N2O | CID 82404282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one | C8H6F3NO | CID 10330130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1060801-98-0|2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone|BLD Pharm [bldpharm.com]
Differentiating Isomers: 5-Trifluoromethyl vs. 4-Trifluoromethyl Pyrimidines
Introduction: The Strategic Placement of Fluorine
In modern drug development and agrochemical design, the pyrimidine scaffold is a privileged structure. The introduction of a trifluoromethyl (–CF
Differentiating between 4-trifluoromethylpyrimidine and 5-trifluoromethylpyrimidine isomers is a critical analytical checkpoint. Misidentifying these isomers can lead to catastrophic failures in downstream nucleophilic aromatic substitution (S
Electronic Divergence and Regioselectivity
The fundamental difference between these two isomers lies in their electronic distribution, driven by the inductive and hyperconjugative pull of the –CF
-
4-Trifluoromethylpyrimidine: The –CF
group is positioned adjacent to the N3 nitrogen. This proximity creates a synergistic electron-withdrawing effect that drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) at the C2 and C6 positions. Consequently, these positions become hyper-electrophilic[1]. -
5-Trifluoromethylpyrimidine: The –CF
group is located at the C5 position, which is typically the most electron-rich (or least electron-deficient) carbon in an unsubstituted pyrimidine. Adding the –CF group here redistributes electron density, moderately activating the C2, C4, and C6 positions, but with a distinct preference for nucleophilic attack at C4 and C6 due to ortho-activation[2].
Caption: Electronic activation pathways and primary SNAr sites for pyrimidine isomers.
Analytical Differentiation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the gold standard for unambiguously differentiating these isomers. The
Mechanistic Causality of NMR Shifts:
In the 4-CF
Quantitative NMR Comparison Table
| Analytical Parameter | 4-Trifluoromethylpyrimidine | 5-Trifluoromethylpyrimidine | Diagnostic Causality |
| -66.0 to -70.0 ppm | -58.0 to -62.0 ppm | 4-CF | |
| H-5: ~7.5 ppm (q, | H-4/H-6: ~8.8 ppm (br s, | Proximity to the CF | |
| ~120 ppm (q, | ~123 ppm (q, | Minor variations due to the overall electron density of the pyrimidine ring. | |
| ~155 ppm (q, | ~125 ppm (q, | C4 is highly deshielded (alpha to N); C5 is relatively shielded. |
Experimental Methodology: Self-Validating S Ar Protocol
To kinetically differentiate the isomers or to selectively functionalize them, researchers can leverage their distinct S
Scientific Rationale: The 4-CF
Step-by-Step Protocol: Kinetic Amination
-
Reagent Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve 1.0 mmol of the chloro-trifluoromethylpyrimidine isomer in 5.0 mL of anhydrous tetrahydrofuran (THF).
-
Base Addition: Add 1.5 mmol of N,N-diisopropylethylamine (DIPEA).
-
Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the protonation and deactivation of the incoming nucleophile.
-
-
Nucleophile Introduction: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Dropwise, add 1.05 mmol of a secondary amine (e.g., morpholine).
-
Causality: Strict temperature control at 0 °C is the critical variable that isolates the kinetic reactivity difference between the two isomers.
-
-
In-Process Monitoring (Self-Validation): Monitor the reaction via LC-MS or TLC.
-
Observation: The 4-CF
isomer will exhibit >95% conversion within 15–30 minutes at 0 °C. The 5-CF isomer will show <10% conversion, requiring the removal of the ice bath and stirring for 2–4 hours at room temperature to achieve completion.
-
-
Workup: Quench the reaction with 5.0 mL of saturated aqueous NH
Cl to neutralize residual base. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na SO , filter, and concentrate in vacuo. -
Final Validation: Dissolve the crude product in CDCl
and acquire a F NMR spectrum to verify structural integrity based on the shift parameters outlined in Section 3.
Caption: Step-by-step experimental workflow for SNAr differentiation and NMR validation.
Conclusion
The differentiation of 4-trifluoromethyl and 5-trifluoromethyl pyrimidines is not merely an academic exercise; it is a foundational requirement for rational drug design. By relying on the stark contrast in their
References
- Source: nih.
- Source: nih.
- Source: nih.
- Source: epo.
- Source: google.com (Patents)
Sources
- 1. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. data.epo.org [data.epo.org]
- 5. CA2634646C - Pyrimidine derivatives for the treatment of abnormal cell growth - Google Patents [patents.google.com]
Comparative Guide: UV-Vis Characterization of Trifluoromethyl Pyrimidine Conjugates
Executive Summary: The Fluorine Effect in Pyrimidine Scaffolds
In medicinal chemistry, the incorporation of a trifluoromethyl (-CF
This guide provides a technical comparison of the UV-Vis absorption maxima (
Mechanistic Insight: Electronic Transitions & Substituent Effects
To interpret the UV-Vis data correctly, one must understand the causality behind the spectral shifts.
The Inductive vs. Resonance Conflict
The pyrimidine ring undergoes characteristic
-
Methyl (-CH
): A weak electron-donating group (EDG) via hyperconjugation. It slightly destabilizes the HOMO, leading to a small bathochromic (red) shift . -
Trifluoromethyl (-CF
): A strong electron-withdrawing group (EWG) via induction (-I effect). It stabilizes both the HOMO and LUMO. However, because it lacks resonance donation (unlike -NH or -OH), it does not significantly extend the -system. Consequently, the often exhibits only a minimal shift or a slight hypsochromic (blue) shift compared to methyl analogs, unless coupled with a strong auxochrome.
Diagram 1: Electronic Effect Pathway
The following logic flow illustrates how substituent properties translate to observable spectral changes.
Figure 1: Causal relationship between substituent electronic nature and observed spectral shifts.
Comparative Data Analysis
The following table aggregates experimental
Table 1: UV-Vis Absorption Maxima Comparison
| Scaffold Type | Substituent (R) | Solvent | Shift vs. Parent | Source | |
| Uracil (Parent) | -H | Water (pH 7) | 258 | N/A | [2, 5] |
| 6-Substituted Uracil | -CF | Water (pH 1) | 259 | +1 nm | [2] |
| Avobenzone-Pyrimidine | -CH | Ethanol | 320 | Reference | [3] |
| Avobenzone-Pyrimidine | -NH | Ethanol | 332 | +12 nm (Auxochrome) | [3] |
| Fluorinated Conjugate | -CF | Ethanol | ~320 | Negligible vs -CH | [3] |
| Pyrazolo[1,5-a]pyrimidine | -CF | DCM | ~260-270 | Characteristic | [4] |
Key Technical Takeaway:
Unlike conjugation-extending groups (e.g., phenyl, vinyl), the -CF
Experimental Protocol: High-Fidelity Characterization
To distinguish these subtle electronic effects, a standard "scan and peak" approach is insufficient. The following protocol ensures data integrity and reproducibility.
Phase 1: Sample Preparation
-
Solvent Selection: Use HPLC-grade Acetonitrile (ACN) or Methanol . Avoid acetone or benzene due to UV cutoff interference (<280 nm).
-
Why: Pyrimidine transitions often lie near 250-260 nm. ACN has a cutoff of 190 nm, ensuring a clean baseline.
-
-
Concentration: Prepare a stock solution of 1.0 mM, then dilute to 10–50 µM .
-
Target: Absorbance (A) between 0.1 and 1.0 to adhere to the Beer-Lambert Law linear range.
-
Phase 2: Spectral Acquisition
-
Baseline Correction: Perform a dual-beam correction using a cuvette containing pure solvent.
-
Scan Parameters:
-
Range: 200 nm – 400 nm.
-
Scan Speed: Slow (approx. 100 nm/min) to resolve fine vibrational structure if present.
-
Bandwidth: 1.0 nm.[1]
-
-
Acid/Base Titration (Crucial Step):
-
Record spectrum in neutral solvent.
-
Add 10 µL of 0.1 M HCl (protonation of pyrimidine N).
-
Add 10 µL of 0.1 M NaOH (deprotonation of acidic NH).
-
Observation: -CF
groups significantly increase the acidity of ring NH protons (e.g., Uracil N-H pKa drops). A large bathochromic shift upon adding NaOH confirms the presence of an ionizable proton adjacent to the EWG.
-
Diagram 2: Characterization Workflow
This workflow integrates synthesis validation with spectral analysis.
Figure 2: Integrated workflow for validating trifluoromethyl pyrimidine conjugates.
References
-
Giner-Sorolla, A., & Bendich, A. (1958). Fluorine-containing Pyrimidines and Purines: Synthesis and Properties of Trifluoromethyl Pyrimidines and Purines. Journal of the American Chemical Society.
-
OMLC. (1997).[1] UV-Vis Spectrum of Uracil. Oregon Medical Laser Center.
-
Chopra, S., et al. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega / PMC. (Note: Link directs to relevant PMC context).
-
Lopes, S., et al. (2022). Solution and Solid-State Optical Properties of Trifluoromethylated 5-(Alkyl/aryl/heteroaryl)-2-methyl-pyrazolo[1,5-a]pyrimidine System. Molecules (MDPI).
-
Gustavsson, T., et al. (2007).[2] Solvent effects on the steady-state absorption and fluorescence spectra of uracil, thymine and 5-fluorouracil. Photochemistry and Photobiology.[1][2][3]
Sources
Part 1: The Mechanistic Challenge of High-Fluorine Scaffolds
As a Senior Application Scientist in drug development, I frequently encounter the analytical bottleneck posed by highly fluorinated pharmaceutical intermediates. The C7H5F3N2O scaffold—commonly representing trifluoromethyl-substituted phenylureas or benzimidazole derivatives—has a theoretical exact mass of 190.12 g/mol . Its elemental composition is approximately 44.22% Carbon, 2.65% Hydrogen, 14.73% Nitrogen, 8.42% Oxygen, and a staggering 29.98% Fluorine .
When a compound contains ~30% fluorine by mass, it fundamentally breaks standard elemental analysis (EA) workflows. This guide objectively benchmarks the leading analytical technologies capable of handling high-fluorine scaffolds, detailing the mechanistic challenges, self-validating protocols, and comparative performance data.
Standard dynamic flash combustion (CHNS/O analysis) relies on oxidizing organic material at 900–1000°C. However, the C7H5F3N2O scaffold introduces two critical failure modes driven by the thermodynamics of fluorine:
-
Thermodynamic Stability of CF₄ (Carbon Masking): The C–F bond is exceptionally strong (~485 kJ/mol). During standard combustion, incomplete oxidation leads to the formation of highly stable tetrafluoromethane (CF₄) gas instead of CO₂. Because CF₄ escapes detection by the thermal conductivity detector (TCD), the resulting Carbon mass percentage is artificially underreported.
-
Quartz Degradation via HF (Hydrogen Inflation): Fluorine that does successfully combust reacts with hydrogen to form hydrogen fluoride (HF) gas. HF aggressively attacks the silica (SiO₂) in standard quartz combustion tubes to form silicon tetrafluoride (SiF₄) and water (H₂O). This secondary water formation falsely elevates the Hydrogen reading, while the SiF₄ physically degrades the reactor wall ()[1].
Chemical degradation and scavenging pathway of fluorinated compounds during combustion.
Part 2: Benchmarked Technologies
To accurately analyze C7H5F3N2O, laboratories must pivot from standard EA to specialized methodologies:
-
Modified CHNS/O Analyzers: Systems like the Thermo Fisher FlashSmart or Elementar vario EL cube utilize specialized halogen scavengers (e.g., FluoAdso, MgO, or WO₃) packed into the hot zone. These act as a thermodynamic sink, trapping HF as stable solid fluorides (e.g., MgF₂) before it can reach the quartz walls ()[2].
-
Combustion Ion Chromatography (CIC): The gold standard for quantifying the fluorine content itself. CIC utilizes pyrohydrolysis to convert all organic fluorine into HF, which is then absorbed into an aqueous matrix and quantified via ion chromatography, aligning with Total Organic Fluorine (TOF) screening principles ()[3].
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): While highly sensitive, direct fluorine determination via ICP-MS is challenged by fluorine's high ionization potential and severe polyatomic interferences (e.g., ¹⁸OH⁺ mimicking ¹⁹F⁺). It requires advanced collision/reaction cell modifications ()[4].
Analytical workflow comparison: Modified CHNS vs. Combustion Ion Chromatography (CIC).
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols integrate internal causality checks and self-validating feedback loops.
Protocol A: Modified Dynamic Flash Combustion (C, H, N Determination)
Objective: Accurately quantify C, H, and N without fluorine interference.
-
Reactor Preparation: Pack the quartz combustion tube with a 50 mm sacrificial layer of FluoAdso (or a ZrO₂/MgO mixture) in the 1000°C hot zone. Causality: This physically intercepts HF gas, precipitating it as stable MgF₂ before it can etch the SiO₂ tube.
-
Sample Weighing & Promotion: Weigh 2.0–3.0 mg of the C7H5F3N2O sample into a tin capsule. Add 5 mg of Vanadium Pentoxide (V₂O₅). Causality: V₂O₅ acts as a potent oxidation promoter, providing the thermodynamic energy required to completely cleave the C–F bonds, preventing CF₄ formation.
-
Combustion & Separation: Drop the capsule into the reactor under a dynamic pulse of O₂. The resulting gases (CO₂, H₂O, N₂) pass through a GC column and are detected via TCD.
-
Self-Validation Checkpoint: After every 10 samples, analyze a certified reference material (CRM) such as BCR 73 (a known trifluoromethyl-benzimidazole derivative). Validation Rule: If the absolute error for Carbon exceeds ±0.3%, it indicates CF₄ breakthrough (exhausted V₂O₅) or HF-induced quartz damage. The system must automatically pause for reactor maintenance.
Protocol B: Combustion Ion Chromatography (Total Fluorine Determination)
Objective: Quantify the 29.98% mass fraction of Fluorine directly.
-
System Equilibration: Establish baseline conductivity on the IC using continuous eluent generation (e.g., KOH gradient) ()[5].
-
Pyrohydrolytic Combustion: Introduce 10 mg of the sample into a ceramic boat. Combust at 1050°C in an Ar/O₂ stream with a continuous supply of water vapor (pyrohydrolysis). Causality: The water vapor ensures that all fluorine radicals are quantitatively converted to HF rather than forming insoluble fluorides inside the furnace.
-
Aqueous Absorption: Trap the gaseous HF in an absorber module containing ultra-pure water.
-
IC Quantification: Inject the absorbed solution onto an anion-exchange column and detect the fluoride ion (F⁻) via suppressed conductivity.
-
Self-Validation Checkpoint: Perform a pre- and post-combustion spike recovery using Perfluorohexane sulfonic acid (PFHxS), mirroring standards in [6]. Validation Rule: Recovery must fall between 90–110%. A lower recovery indicates HF adsorption onto the ceramic boat or incomplete pyrohydrolysis, requiring an increase in the argon/water vapor flow rate.
Part 4: Quantitative Benchmarking Data
The following table summarizes the operational benchmarks for analyzing C7H5F3N2O across the three primary methodologies.
| Specification | Modified CHNS/O Analyzer | Combustion Ion Chromatography (CIC) | ICP-MS (Modified Cell) |
| Target Analytes | Carbon, Hydrogen, Nitrogen | Total Organic Fluorine (TOF) | Fluorine (Trace/Isotopic) |
| Accuracy (Absolute %) | ± 0.3% | ± 0.5% | ± 1.0% |
| Precision (RSD) | < 1.0% | < 2.0% | < 5.0% |
| Sample Size Required | 2.0 - 5.0 mg | 10.0 - 50.0 mg | Liquid extracts (µL) |
| Primary Matrix Limitation | High F% depletes scavengers rapidly | Requires dedicated pyrohydrolysis setup | Severe polyatomic interferences |
| Throughput | ~12 mins / sample | ~25 mins / sample | ~5 mins / sample |
Part 5: References
-
U.S. Environmental Protection Agency (EPA). "Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC)." EPA CWA Analytical Methods. Available at:[Link]
-
PubMed / National Institutes of Health. "Comprehensive Screening of Per- and Polyfluoroalkyl Substances (PFAS) in Food Contact Materials: Utilizing Combustion Ion Chromatography for Total Organic Fluorine (TOF) Analysis." Journal of Agricultural and Food Chemistry. Available at:[Link]
-
Elementar. "CHNS analysis of fluorinated samples." Elementar Technical Notes. Available at: [Link]
-
PMC / National Institutes of Health. "Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)." Journal of Analytical Methods in Chemistry. Available at:[Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. CHNS analysis of fluorinated samples - Elementar [elementar.com]
- 3. Comprehensive Screening of Per- and Polyfluoroalkyl Substances (PFAS) in Food Contact Materials: Utilizing Combustion Ion Chromatography for Total Organic Fluorine (TOF) Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combustion Ion Chromatography | Metrohm [metrohm.com]
- 6. epa.gov [epa.gov]
Safety Operating Guide
Personal protective equipment for handling 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one
Executive Chemical Profile & Hazard Identification[1]
This guide provides an operational framework for the safe handling of 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one . As a fluorinated pyrimidine derivative featuring an acetyl group, this compound presents specific challenges regarding lipophilicity, potential bioactivity, and physical state management (low-melting solid/liquid).[1]
Chemical Identity[1][2][3][4][5][6]
-
IUPAC Name: 1-[5-(trifluoromethyl)pyrimidin-2-yl]ethanone[1][2]
-
Molecular Formula: C
H F N O[1][3] -
Physical State: Low-melting solid or viscous liquid (Ambient temp dependent).[1]
-
Storage Requirement: 2–8°C (Refrigerate), under inert atmosphere (Nitrogen/Argon).
Hazard Analysis (GHS Classification)
| Hazard Class | Category | H-Statement | Risk Description |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1][4][5] Bioactive pyrimidines can interfere with nucleotide metabolism. |
| Skin Irritation | 2 | H315 | Causes skin irritation.[1][4][6] High lipophilicity (CF |
| Eye Irritation | 2A | H319 | Causes serious eye irritation.[1][4] |
| STOT - SE | 3 | H335 | May cause respiratory irritation.[1][4] |
Critical Warning: While not an acid chloride, the trifluoromethyl group increases the compound's metabolic stability and potential toxicity. In the event of thermal decomposition (fire), this compound releases Hydrogen Fluoride (HF) and nitrogen oxides (NOx).[1]
Personal Protective Equipment (PPE) Strategy
The presence of the acetyl (ketone) moiety combined with a fluorinated ring dictates a specific PPE strategy.[1] Standard nitrile gloves may degrade rapidly if exposed to pure ketone-based compounds.[1]
PPE Selection Matrix
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection (Primary) | Double Nitrile Gloves (min 0.11 mm outer) | Standard protection for incidental splash.[1] Change immediately upon contamination.[4] |
| Hand Protection (High Risk) | Laminate Film (Silver Shield) or Butyl Rubber | Required for prolonged handling, spill cleanup, or immersion.[1] Ketones degrade nitrile. |
| Respiratory | Fume Hood (Face velocity >100 fpm) | Primary control.[1] Prevent inhalation of vapors/aerosols.[5][6][7][8] |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient for liquids; goggles seal against vapors and splashes. |
| Body | Lab Coat (Poly/Cotton) + Chemical Apron | Apron required when transferring volumes >50 mL to prevent soak-through.[1] |
PPE Decision Logic
The following diagram outlines the decision process for selecting PPE based on the operation scale.
Figure 1: PPE Selection Logic based on operational scale.
Operational Handling Protocols
A. Storage and Stability[6]
-
Temperature: Store at 2–8°C . The compound is likely a low-melting solid; keeping it cold ensures it remains solid, making weighing easier.[1]
-
Atmosphere: Hygroscopic potential. Store under Nitrogen or Argon .
-
Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and cap corrosion.[1]
B. Weighing and Transfer (The "Cold-Chip" Method)
Because this compound may melt near room temperature, standard weighing can result in a sticky, viscous mess.[1] Use the "Cold-Chip" method:
-
Pre-Cooling: Remove the vial from the refrigerator only immediately before use. Keep it on a cooling block or ice bath if the lab is warm (>25°C).[1]
-
Tools: Use a pre-cooled metal spatula.
-
Transfer: Chip the solid quickly into the tared reaction vessel.
-
Liquids: If the compound has liquefied:
-
Do not pour.
-
Use a glass syringe or positive-displacement pipette .[1]
-
Avoid plastic pipette tips if possible, or change them immediately to prevent leaching/swelling.
-
C. Reaction Setup
-
Inertion: Purge the reaction vessel with Nitrogen for 5-10 minutes prior to addition.
-
Solvent Compatibility: Soluble in DCM, Methanol, DMSO. Avoid acetone if using nitrile gloves strictly (permeation risk).[1]
-
Ventilation: All open-vessel operations must occur inside a certified fume hood.
Emergency Response & Spill Management
In the event of a spill, the primary risk is respiratory irritation and potential HF generation if the material ignites.
Spill Response Workflow
Figure 2: Decision tree for spill response protocols.
First Aid Measures
-
Eye Contact: Immediate irrigation with water for 15 minutes .[1][4][5][6][9][10] Hold eyelids apart. Seek medical attention (Ophthalmologist).
-
Skin Contact: Wash with soap and water for 15 minutes.[4][6][10] Remove contaminated clothing.[4][5][6][9][10][11] Do not use solvents (ethanol/acetone) to wash skin, as this increases absorption.[1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting due to aspiration risk.[5] Call a poison center immediately.
Waste Disposal & Deactivation
Do not dispose of in sink or general trash. This compound requires specific segregation due to its halogen content.
| Waste Stream | Classification | Disposal Protocol |
| Primary Waste | Halogenated Organic | Collect in a dedicated container labeled "Halogenated Organic Waste."[1] |
| Contaminated Solids | Hazardous Solid | Gloves, paper towels, and weigh boats must be double-bagged and tagged as hazardous solid waste.[1] |
| Aqueous Waste | Toxic Aqueous | If aqueous extraction is performed, the water layer must be tested for pH and organics before disposal; assume it is hazardous. |
Deactivation (Spill Residue): For final cleaning of glassware or spill sites, treat with a dilute solution of sodium hydroxide (NaOH) in ethanol to hydrolyze the acetyl group, followed by water rinse.[1] Collect all rinsate as halogenated waste.
References
-
PubChem. (2023).[1] 1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethanone Compound Summary. National Library of Medicine. [Link][1]
-
ECHA. (2023). Registration Dossier - Halogenated Pyrimidines. European Chemicals Agency. [Link][1]
Sources
- 1. 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone | C7H5F3N2O | CID 82404282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. danabiosci.com [danabiosci.com]
- 3. 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone | 1367970-52-2 [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. trc-corp.com [trc-corp.com]
- 6. fishersci.com [fishersci.com]
- 7. fluoropolymers.eu [fluoropolymers.eu]
- 8. Safety in Handling Materials | Entegris [entegris.com]
- 9. adama.com [adama.com]
- 10. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 11. ehs.wisc.edu [ehs.wisc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
